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Adamts-5-IN-3

Cat. No.: B10831396
M. Wt: 424.3 g/mol
InChI Key: LBFZDWQGADLLKS-YBTHPKLGSA-N
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Description

Adamts-5-IN-3 is a useful research compound. Its molecular formula is C20H23Cl2N3O3 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23Cl2N3O3 B10831396 Adamts-5-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23Cl2N3O3

Molecular Weight

424.3 g/mol

IUPAC Name

(5S)-5-cyclopropyl-5-[3-[(5R)-7,8-dichloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-3-oxopropyl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H23Cl2N3O3/c1-11-10-25(7-5-12-8-15(21)16(22)9-14(11)12)17(26)4-6-20(13-2-3-13)18(27)23-19(28)24-20/h8-9,11,13H,2-7,10H2,1H3,(H2,23,24,27,28)/t11-,20-/m0/s1

InChI Key

LBFZDWQGADLLKS-YBTHPKLGSA-N

Isomeric SMILES

C[C@H]1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4

Canonical SMILES

CC1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4

Origin of Product

United States

Foundational & Exploratory

The function of ADAMTS-5 in the pathogenesis of osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of ADAMTS-5 in the Pathogenesis of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Osteoarthritis (OA) is a degenerative joint disease characterized primarily by the progressive destruction of articular cartilage.[1] A critical event in the early stages of OA is the degradation of aggrecan, the proteoglycan responsible for cartilage's compressive resistance.[1][2] The enzyme A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, has been identified as the principal proteinase responsible for this pathological breakdown.[2][3] Evidence from genetic knockout mouse models demonstrates that the absence of ADAMTS-5 provides significant protection against cartilage degradation in surgically induced OA.[2][4] While both ADAMTS-4 and ADAMTS-5 are implicated in human OA, ADAMTS-5 is considered the major aggrecanase in vivo, making it a key therapeutic target.[3][5][6] This guide provides a comprehensive overview of the biochemical function of ADAMTS-5, its complex regulatory network, key experimental methodologies for its study, and the current landscape of therapeutic interventions targeting its activity.

Biochemical Function and Substrate Specificity

ADAMTS-5 is a secreted zinc-dependent endopeptidase.[7] Like other members of the ADAMTS family, it is synthesized as an inactive zymogen and requires proteolytic removal of its pro-domain by enzymes like furin to become active.[3][8] The activated enzyme consists of a metalloproteinase catalytic domain followed by several ancillary domains, including disintegrin-like, thrombospondin type 1 motif (TSR), cysteine-rich, and spacer domains, which are crucial for substrate recognition and cleavage.[9][10]

Primary Substrate: Aggrecan

The primary and most well-characterized substrate of ADAMTS-5 in the context of osteoarthritis is aggrecan.[1][11] Aggrecan degradation is a hallmark of the early stages of OA.[3] ADAMTS-5 cleaves the aggrecan core protein at specific sites within the Interglobular Domain (IGD), most notably at the Glu³⁷³-Ala³⁷⁴ bond.[7][12] This cleavage separates the G1 domain, which anchors aggrecan to hyaluronan, from the rest of the molecule, leading to the loss of proteoglycans from the cartilage extracellular matrix (ECM) and compromising the tissue's structural and biomechanical properties. Additional cleavage sites in the C-terminus of aggrecan have also been identified.[12]

Other Substrates

While aggrecan is the principal target in OA, degradomics studies have identified other potential substrates for ADAMTS-5 within the cartilage matrisome, though their pathological significance is less understood.

The Central Role of ADAMTS-5 in Osteoarthritis Pathogenesis

The pivotal role of ADAMTS-5 in OA has been substantiated through extensive in vivo and ex vivo studies.

In Vivo Evidence: Knockout Mouse Models

Genetically modified mouse models have provided definitive evidence for the central role of ADAMTS-5.

  • ADAMTS-5 Knockout (Adamts5⁻/⁻): Mice with a targeted deletion of the Adamts5 gene are significantly protected from cartilage degradation in surgically induced OA models (e.g., destabilization of the medial meniscus).[2][4] These studies show a dramatic reduction in aggrecan loss and subsequent cartilage erosion compared to wild-type mice.[2]

  • ADAMTS-4 Knockout (Adamts4⁻/⁻): In contrast, mice lacking ADAMTS-4 are not protected from developing OA in the same surgical models, suggesting ADAMTS-5 is the dominant aggrecanase in this context.[13]

  • Double Knockout (Adamts4⁻/⁻/Adamts5⁻/⁻): Mice with a dual deletion of both ADAMTS-4 and ADAMTS-5 are also protected from OA progression, with the level of protection being comparable to that seen in the ADAMTS-5 single knockout mice.[14]

These genetic studies strongly indicate that ADAMTS-5 is the primary aggrecanase responsible for cartilage destruction in murine models of OA.[2]

Ex Vivo Evidence: Human Cartilage Explants

Studies using human OA cartilage explants confirm the relevance of these findings in human tissue.

  • Treatment of human OA cartilage with selective monoclonal antibodies against ADAMTS-5 potently inhibits the release of aggrecan fragments (ARGS neoepitope).[11][15]

  • The use of small interfering RNA (siRNA) to suppress the expression of ADAMTS5 in human cartilage explants also leads to a significant reduction in aggrecan degradation.[5]

  • Interestingly, these studies suggest that while ADAMTS-5 plays a major role, ADAMTS-4 also contributes to cartilage breakdown in human OA, indicating a potential interplay between the two enzymes in human disease.[1][5]

Regulatory Network and Signaling Pathways

The expression and activity of ADAMTS-5 in chondrocytes are tightly regulated by a complex network of signaling pathways initiated by inflammatory, mechanical, and developmental cues.[3][16]

Key Upstream Regulators:

  • Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of cartilage catabolism. In murine chondrocytes, IL-1β upregulates ADAMTS-5 expression.[3] IL-6 has also been shown to increase ADAMTS-5 expression via the STAT3 pathway.[3][17]

  • Mechanical Stress: Abnormal mechanical loading on joints is a primary risk factor for OA. Mechanical stretch can induce ADAMTS-5 expression in chondrocytes, mediated by transcription factors like RUNX2.[17]

  • Transcription Factors: Several transcription factors directly regulate the ADAMTS5 gene. The NF-κB family member RelA/p65 has been identified as a potent transcriptional activator that binds to the ADAMTS5 promoter.[8] RUNX2 and LEF1 (a downstream factor in the Wnt pathway) also play significant roles in its transcriptional control.[3][17]

Endogenous Inhibition: Under normal physiological conditions, the activity of ADAMTS-5 is controlled by the endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[3] TIMP3 binds to the catalytic domain of ADAMTS-5, preventing it from cleaving its substrates.[3] The ADAMTS-5/TIMP3 complex can then be cleared from the tissue via endocytosis mediated by the LRP-1 receptor on chondrocytes.[3]

Below is a diagram illustrating the activation and regulatory pathways influencing ADAMTS-5 in chondrocytes.

References

The Discovery and Synthesis of a Potent ADAMTS-5 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and chemical synthesis of GLPG1972/S201086, a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). As the user-specified "Adamts-5-IN-3" did not yield public domain information, this document focuses on GLPG1972 as a representative, well-documented example of a clinically investigated ADAMTS-5 inhibitor. This molecule serves as a pertinent case study in the development of potential disease-modifying osteoarthritis drugs (DMOADs).

Introduction: The Role of ADAMTS-5 in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzyme implicated in this process is ADAMTS-5, the primary aggrecanase responsible for the degradation of aggrecan, a major proteoglycan essential for cartilage structure and function[1][2]. The inhibition of ADAMTS-5 is therefore a promising therapeutic strategy for halting or slowing the progression of OA[1][2][3]. Multiple signaling pathways, including Wnt/β-catenin, NF-κB, and Runx2, are involved in the regulation of ADAMTS-5 expression in chondrocytes, often initiated by inflammatory cytokines like IL-1β, mechanical stress, and other catabolic factors[1][3][4][5].

Discovery of GLPG1972/S201086

GLPG1972 emerged from a high-throughput screening (HTS) campaign of a hydantoin-based chemical library. The initial screening identified a series of compounds with modest but promising inhibitory activity against ADAMTS-5 and favorable absorption, distribution, metabolism, and excretion (ADME) properties[6].

Lead Optimization and Structure-Activity Relationship (SAR)

Subsequent lead optimization and extensive structure-activity relationship (SAR) studies led to the discovery of GLPG1972. This process involved systematic modifications of the hydantoin scaffold to enhance potency and selectivity[6]. The optimization focused on key structural features that interact with the active site of the ADAMTS-5 enzyme.

The discovery workflow for GLPG1972 is outlined below:

Discovery Workflow Discovery Workflow for GLPG1972 HTS High-Throughput Screening (Hydantoin Library) Hit_ID Hit Identification (Modest Potency, Good ADME) HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op GLPG1972 GLPG1972/S201086 Lead_Op->GLPG1972 Preclinical Preclinical Evaluation (In vitro & In vivo) GLPG1972->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A flowchart illustrating the key stages in the discovery of GLPG1972.

Chemical Synthesis of GLPG1972

The chemical synthesis of GLPG1972, systematically named (S)-5-cyclopropyl-5-(3-((S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione, involves a multi-step process. A reported synthetic route is outlined below[6].

A key intermediate, (S)-3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, is synthesized in four steps followed by chiral separation. The synthesis begins with the condensation of a ketone with tert-butyl-2-bromoacetate to form a γ-keto ester, which then undergoes a Bucherer-Bergs reaction to yield a racemic hydantoin. The tert-butyl ester is subsequently removed under acidic conditions. The enantiomers of the resulting carboxylic acid intermediate are separated using supercritical fluid chromatography (SFC)[6][7]. The desired (S)-enantiomer is then coupled with the separately prepared (S)-phenyl-piperazine building block to yield the final product, GLPG1972[6].

Biological Activity and Data

GLPG1972 is a potent and selective inhibitor of ADAMTS-5. Its inhibitory activity has been characterized in various biochemical and cell-based assays.

In Vitro Potency and Selectivity

The inhibitory potency of GLPG1972 against human and rat ADAMTS-5 was determined using a fluorescence-based assay. The compound exhibits high potency with IC50 values in the low nanomolar range. Furthermore, GLPG1972 demonstrates good selectivity for ADAMTS-5 over other related proteases, including ADAMTS-4 and various matrix metalloproteinases (MMPs)[3].

Target EnzymeIC50 (nM)Selectivity vs. ADAMTS-5
Human ADAMTS-5 19 ± 2 -
Rat ADAMTS-5<23 ± 1-
Human ADAMTS-4-8-fold
Other Proteases (MMPs, TACE)-60 to >5,000-fold
Table 1: In Vitro Potency and Selectivity of GLPG1972 [3]
Ex Vivo Cartilage Protection

The efficacy of GLPG1972 in a more physiologically relevant setting was assessed using a mouse femoral head cartilage explant assay. In this ex vivo model, cartilage degradation is induced by interleukin-1α (IL-1α). GLPG1972 demonstrated a dose-dependent inhibition of glycosaminoglycan (GAG) release, a marker of cartilage breakdown, with an IC50 of less than 1.5 µM[8]. In human articular cartilage explants stimulated with IL-1β, GLPG1972 also dose-dependently inhibited the generation of aggrecanase-derived aggrecan fragments with an estimated IC50 of less than 1 µM[8].

AssayEndpointIC50
Mouse Cartilage Explant (IL-1α stimulated)GAG Release< 1.5 µM
Human Cartilage Explant (IL-1β stimulated)Aggrecan Fragment Generation< 1 µM
Table 2: Ex Vivo Efficacy of GLPG1972 in Cartilage Explant Models [8]

Experimental Protocols

ADAMTS-5 Fluorescence-Based Inhibition Assay

This assay quantifies the enzymatic activity of ADAMTS-5 through the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human ADAMTS-5

  • Fluorogenic peptide substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)[9][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35[9]

  • Test compounds (e.g., GLPG1972) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence microplate reader (λex = 300 nm, λem = 430 nm)[9]

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add recombinant human ADAMTS-5 to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately monitor the increase in fluorescence intensity over time using a microplate reader at 37°C.

  • Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Human Aggrecan Neoepitope ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the generation of a specific neoepitope (ARGSVIL) that is created upon cleavage of aggrecan by ADAMTS-5.

Materials:

  • Recombinant human aggrecan interglobular domain (aggrecan-IGD) substrate[11]

  • Recombinant human ADAMTS-5

  • Test compounds

  • Anti-ARGSVIL neoepitope monoclonal antibody (capture antibody)[11]

  • Biotinylated anti-ARGSVIL monoclonal antibody (detection antibody)[12]

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • ELISA plate reader

Procedure:

  • In a separate reaction tube, incubate recombinant human aggrecan-IGD with ADAMTS-5 in the presence of various concentrations of the test compound.

  • Stop the reaction by adding EDTA.

  • Coat a 96-well microplate with the capture anti-ARGSVIL antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the reaction mixtures from step 2 to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add TMB substrate.

  • Stop the color development with a stop solution and measure the absorbance at 450 nm.

  • Generate a standard curve using a synthetic ARGSVIL peptide and calculate the concentration of the neoepitope in each sample.

  • Determine the IC50 value of the test compound.

Mouse Cartilage Explant Assay

This ex vivo assay assesses the ability of a compound to protect cartilage from degradation in a tissue environment.

Materials:

  • Femoral heads from mice

  • Culture medium (e.g., DMEM with supplements)

  • Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β)

  • Test compounds

  • Dimethylmethylene blue (DMMB) dye solution[13][14]

  • Chondroitin sulfate standards[13]

Procedure:

  • Aseptically dissect femoral heads from mice and culture them in a 96-well plate.

  • Allow the explants to equilibrate in culture medium for 24-48 hours.

  • Replace the medium with fresh medium containing the test compound at various concentrations and the pro-inflammatory stimulus (e.g., IL-1α).

  • Culture the explants for a defined period (e.g., 3-7 days).

  • Collect the culture supernatant at specified time points.

  • Quantify the amount of sulfated GAGs released into the supernatant using the DMMB dye-binding assay.

  • Measure the absorbance at 525 nm and determine the GAG concentration by comparison to a chondroitin sulfate standard curve.

  • Calculate the percentage inhibition of GAG release for each compound concentration compared to the stimulated control.

ADAMTS-5 Signaling in Osteoarthritis

The expression and activity of ADAMTS-5 are regulated by a complex network of signaling pathways in chondrocytes. Pro-inflammatory cytokines, such as IL-1β and TNF-α, are potent inducers of ADAMTS-5.

ADAMTS5 Signaling Pathway Simplified ADAMTS-5 Signaling in Osteoarthritis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_ecm Extracellular Matrix IL-1b IL-1β NF-kB NF-κB Pathway IL-1b->NF-kB MAPK MAPK Pathway (p38, JNK, ERK) IL-1b->MAPK TNF-a TNF-α TNF-a->NF-kB TNF-a->MAPK Mechanical_Stress Mechanical Stress Mechanical_Stress->MAPK Wnt Wnt/β-catenin Pathway Mechanical_Stress->Wnt ADAMTS5_Gene ADAMTS5 Gene Transcription NF-kB->ADAMTS5_Gene AP-1 AP-1 MAPK->AP-1 Runx2 Runx2 Wnt->Runx2 Runx2->ADAMTS5_Gene AP-1->ADAMTS5_Gene ADAMTS5_Protein ADAMTS-5 Protein ADAMTS5_Gene->ADAMTS5_Protein Aggrecan Aggrecan ADAMTS5_Protein->Aggrecan cleaves Degradation Aggrecan Degradation Aggrecan->Degradation

Caption: Key signaling pathways leading to ADAMTS-5-mediated aggrecan degradation in OA.

Conclusion

The discovery and development of GLPG1972/S201086 exemplify a targeted approach to developing a potential disease-modifying therapy for osteoarthritis. By potently and selectively inhibiting ADAMTS-5, this compound has demonstrated the ability to protect cartilage from degradation in preclinical models. The technical details provided in this guide offer insight into the discovery process, chemical synthesis, and biological evaluation of a promising ADAMTS-5 inhibitor. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development for musculoskeletal diseases.

References

Understanding the molecular structure and properties of Adamts-5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adamts-5-IN-3, a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4) and 5 (ADAMTS-5). This document outlines its molecular structure, chemical properties, and biological activity, and provides detailed experimental protocols for its synthesis and enzymatic assays.

Core Molecular and Chemical Properties

This compound, also identified as the compound in Example 37-2 of patent WO2021158626 A1, is a selective inhibitor with significant potential for research in diseases characterized by cartilage degradation, such as osteoarthritis and rheumatoid arthritis.

PropertyValue
Chemical Formula C20H23Cl2N3O3
Molecular Weight 424.32 g/mol
CAS Number 2688733-96-0
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity and Inhibition Profile

This compound is a highly potent inhibitor of both ADAMTS-4 and ADAMTS-5, two key enzymes implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix. The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.

Target EnzymeIC50 (nM)
ADAMTS-412
ADAMTS-58

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021158626 A1, Example 37. The following is a summary of the multi-step synthesis:

Step 1: Synthesis of (R)-tert-butyl (1-(3,4-dichlorophenyl)-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate (S)-3-((R)-2-amino-2-(3,4-dichlorophenyl)ethyl)pyrrolidin-2-one hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to yield the Boc-protected intermediate.

Step 2: Deprotection to form (S)-3-((R)-2-amino-2-(3,4-dichlorophenyl)ethyl)pyrrolidin-2-one The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the free amine.

Step 3: Coupling with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propenoic acid The resulting amine is then coupled with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propenoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine in a solvent such as dimethylformamide to yield the final product, this compound.

Purification: The final compound is purified by reverse-phase preparative HPLC to achieve high purity.

In Vitro ADAMTS-4 and ADAMTS-5 Inhibition Assay

The following protocol is based on the general methods described for determining the inhibitory activity of compounds against ADAMTS-4 and ADAMTS-5.

Materials:

  • Recombinant human ADAMTS-4 and ADAMTS-5 (catalytic domain)

  • Fluorogenic peptide substrate: (DABCYL)-ARGSGS(FAM)-NH2

  • Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • This compound (dissolved in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

  • 2.5 µL of the diluted inhibitor solution is added to the wells of a 384-well plate.

  • 5 µL of recombinant ADAMTS-4 or ADAMTS-5 enzyme solution (final concentration ~0.5 nM) in assay buffer is added to the wells.

  • The plate is incubated for 60 minutes at 37°C.

  • 2.5 µL of the fluorogenic peptide substrate (final concentration 10 µM) in assay buffer is added to initiate the reaction.

  • The fluorescence intensity is measured every 2 minutes for 60 minutes using a plate reader with excitation at 485 nm and emission at 520 nm.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Signaling Pathways and Mechanisms of Action

ADAMTS-5 is a key mediator of cartilage degradation in osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways initiated by inflammatory cytokines such as IL-1β and TNF-α. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn upregulate the transcription of the ADAMTS5 gene. Once synthesized and secreted, ADAMTS-5 cleaves aggrecan, leading to the breakdown of the cartilage matrix. This compound directly inhibits the catalytic activity of ADAMTS-5, thereby preventing aggrecan degradation.

ADAMTS5_Signaling_Pathway IL1b IL-1β / TNF-α Receptor IL-1R / TNFR IL1b->Receptor NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway ADAMTS5_Gene ADAMTS5 Gene Transcription NFkB_Pathway->ADAMTS5_Gene MAPK_Pathway->ADAMTS5_Gene ADAMTS5_Protein ADAMTS-5 (Proenzyme) ADAMTS5_Gene->ADAMTS5_Protein Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 Activation Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage Degradation Cartilage Degradation Aggrecan->Degradation Adamts5_IN_3 This compound Adamts5_IN_3->Active_ADAMTS5 Inhibition

Caption: ADAMTS-5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Profiling

The process of identifying and characterizing a novel inhibitor like this compound involves a structured workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. other proteases) Dose_Response->Selectivity_Assay Kinetic_Analysis Mechanism of Inhibition (e.g., Ki determination) Selectivity_Assay->Kinetic_Analysis Lead_Compound Lead Compound (this compound) Kinetic_Analysis->Lead_Compound

Caption: Workflow for the identification and characterization of this compound.

A Comprehensive Review of Small Molecule ADAMTS-5 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the discovery, development, and experimental evaluation of small molecule inhibitors targeting ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). ADAMTS-5 is a zinc-dependent endopeptidase and a key aggrecanase, playing a critical role in the degradation of the cartilage matrix component, aggrecan.[1][2] Its role in the pathogenesis of osteoarthritis (OA) has made it a significant therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs).[1][3]

The Role of ADAMTS-5 in Osteoarthritis Pathogenesis

Osteoarthritis is characterized by the progressive degradation of articular cartilage.[1] The breakdown of aggrecan, a major proteoglycan responsible for cartilage's compressive resistance, is a critical early event in OA progression.[1][4] While several enzymes can cleave aggrecan, genetic knockout studies in mice have demonstrated that ADAMTS-5 is the primary aggrecanase responsible for cartilage degradation in models of OA.[2][4] This has firmly established ADAMTS-5 as a high-priority target for therapeutic intervention.[2]

Signaling Pathways Regulating ADAMTS-5 Expression

The expression of ADAMTS-5 in chondrocytes is tightly regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines, mechanical stress, and other catabolic factors prevalent in the OA joint.[5][6][7] Key pathways include:

  • Inflammatory Signaling: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) are potent inducers of ADAMTS-5.[5][6] IL-1β often acts through the NF-κB transcription factor, while the IL-6/STAT3 pathway has also been shown to upregulate ADAMTS-5 expression.[5][8]

  • Growth Factor Signaling: Fibroblast growth factor 2 (FGF2) can modulate ADAMTS-5, potentially through the MAPK/ERK pathway and activation of the transcription factor RUNX2.[5][6]

  • Wnt Signaling: The canonical Wnt/β-catenin pathway can promote ADAMTS-5 transcription through the downstream factor lymphoid enhancer factor-1 (LEF1).[7]

  • Mechanical Stress and Other Pathways: Mechanical loading, a key factor in OA, can induce ADAMTS-5 expression via RUNX2.[7] Additionally, the Hippo/YAP signaling pathway has been implicated in regulating ADAMTS-5 in response to IL-1β.[5][6]

These pathways are interconnected, forming a complex regulatory network that drives ADAMTS-5 overexpression in the pathological state of OA.[5][6]

ADAMTS5_Signaling Mechanical Stress Mechanical Stress RUNX2 RUNX2 Mechanical Stress->RUNX2 Growth Factors (FGF2) Growth Factors (FGF2) MAPK/ERK MAPK/ERK Growth Factors (FGF2)->MAPK/ERK STAT3 STAT3 ADAMTS5 Gene Expression ADAMTS5 Gene Expression STAT3->ADAMTS5 Gene Expression MAPK/ERK->RUNX2 RUNX2->ADAMTS5 Gene Expression Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->ADAMTS5 Gene Expression YAP/TAZ YAP/TAZ YAP/TAZ->ADAMTS5 Gene Expression Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->STAT3 IL-6 Inflammatory Cytokines->YAP/TAZ IL-1β NF-kB NF-kB NF-kB->ADAMTS5 Gene Expression

Overview of key signaling pathways regulating ADAMTS-5 expression in chondrocytes.[5][6][7]

Discovery and Development of Small Molecule Inhibitors

The development of potent and selective small molecule inhibitors for ADAMTS-5 has been a major focus of OA drug discovery programs. The general workflow involves identifying initial hits, followed by extensive optimization to improve potency, selectivity, and pharmacokinetic properties.

Inhibitor_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Screening Library Screening (e.g., HTS, ELT) Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Testing (Enzymatic & Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials

Generalized workflow for the discovery and development of ADAMTS-5 inhibitors.

Several chemical classes have been explored as ADAMTS-5 inhibitors. Early efforts often focused on compounds with zinc-binding groups (ZBGs) like hydroxamates and carboxylates to chelate the catalytic zinc ion.[9] However, these often suffered from poor selectivity against other metalloproteinases, such as Matrix Metalloproteinases (MMPs).[2][9] More recent strategies have focused on novel scaffolds and exosite inhibitors that target domains outside the active site to achieve better selectivity.[5][10]

Table 1: Representative Small Molecule ADAMTS-5 Inhibitors

Compound ID/Name Scaffold Class ADAMTS-5 IC₅₀ (nM) Selectivity Profile Reference(s)
Compound 8 1,3,5-Triazine 30 >50-fold vs. ADAMTS-4; >1000-fold vs. ADAMTS-1, MMP-13, TACE [11]
GLPG1972 / S201086 Hydantoin 19 ~8-fold vs. ADAMTS-4; Good selectivity over various MMPs [1][2]
Compound 19 Thienosultam 2.9 High selectivity over MMP-1, -2, -3, -7, -9, -13, -14 [12]
Compound 24 Thienosultam 1.3 High selectivity over MMP-1, -2, -3, -7, -9, -13, -14 [12]
Compound 35 Acylthiosemicarbazide ~10 (est.) Good selectivity over a panel of MMPs [2]

| AGG-523 | Not Disclosed | Dual ADAMTS-4/5 inhibitor | N/A |[1][13] |

Data compiled from multiple sources. IC₅₀ values may vary based on assay conditions.

One notable success in achieving selectivity was the discovery of Compound 8 through Encoded Library Technology (ELT).[11][14] This compound, a propylbenzenesulfonamide derivative, lacks a classical zinc-binding group and demonstrated high potency and over 1000-fold selectivity against key MMPs.[3][11] Another significant compound, GLPG1972 , emerged from high-throughput screening followed by optimization of a hydantoin series, showing potent inhibition of ADAMTS-5 and oral bioavailability.[1]

Clinical Development and Challenges

Despite promising preclinical data, the translation of small molecule ADAMTS-5 inhibitors into clinically effective DMOADs has been challenging. Several candidates have entered clinical trials, but none have yet reached the market.[15]

Table 2: ADAMTS-5 Inhibitors in Clinical Development

Drug Name Company/Sponsor Mechanism Highest Phase Reached Status / Outcome
AGG-523 Wyeth/Pfizer Small molecule dual ADAMTS-4/5 inhibitor Phase I Terminated (NCT00454298)[1][13]
GLPG1972 / S201086 Galapagos / Servier Small molecule selective ADAMTS-5 inhibitor Phase II Failed to show efficacy (NCT03595618)[1][15][16]

| QUC398 (M6495) | Novartis / Merck KGaA | Anti-ADAMTS-5 Nanobody | Phase II | Terminated due to lack of efficacy[10][15] |

The Phase II trial for GLPG1972, for instance, failed to demonstrate a reduction in cartilage loss compared to placebo in patients with knee OA.[15][16] Similarly, Novartis recently halted a Phase II trial of QUC398, an anti-ADAMTS-5 nanobody, due to insufficient pain relief.[15] These setbacks highlight the complexities of targeting this enzyme for a chronic and multifactorial disease like osteoarthritis.[15]

Key Experimental Protocols

The evaluation of ADAMTS-5 inhibitors relies on a series of standardized biochemical and cell-based assays.

  • Fluorescence Resonance Energy Transfer (FRET) Assay: This is a common method to measure direct enzymatic inhibition.

    • Principle: A synthetic peptide substrate containing an ADAMTS-5 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by ADAMTS-5, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

    • Protocol Outline: Recombinant human ADAMTS-5 is incubated with the FRET peptide substrate in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[17][18] The reaction is initiated in the presence of various concentrations of the test inhibitor. Fluorescence is monitored over time at 37°C using a microplate reader. The rate of substrate cleavage is used to calculate inhibitory potency (IC₅₀).[1][18]

  • Aggrecan Cleavage ELISA: This assay confirms inhibitor activity on the natural substrate, aggrecan.

    • Principle: This sandwich ELISA detects the specific neoepitope (e.g., ³⁷⁴ARGS) generated by ADAMTS-5 cleavage of aggrecan.

    • Protocol Outline: Recombinant ADAMTS-5 is incubated with purified human aggrecan.[1][17] The reaction mixture, containing the cleaved fragments, is then added to a microplate pre-coated with a capture antibody that binds to the aggrecan fragment. A second, detection antibody specific for the ARGS neoepitope is used to quantify the amount of cleavage.[17][19] The reduction in the neoepitope signal in the presence of an inhibitor indicates its efficacy.[1]

  • Principle: This ex vivo model assesses an inhibitor's ability to prevent cartilage degradation in a more physiologically relevant context. Cartilage explants from animal or human sources are stimulated with cytokines to induce matrix degradation.

  • Protocol Outline:

    • Articular cartilage explants are harvested and cultured for a stabilization period.

    • The explants are then treated with the test inhibitor for a short period before being stimulated with a combination of cytokines (e.g., IL-1β and oncostatin M (OSM)) to induce aggrecan breakdown.[11][14]

    • After several days of culture, the conditioned media is collected.

    • The amount of glycosaminoglycan (GAG) released into the media is quantified using a colorimetric assay (e.g., dimethylmethylene blue dye).[2][11]

    • The inhibition of GAG release by the compound is a measure of its cartilage-protective effect.[2][11]

  • Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the levels of ADAMTS-5 mRNA in cells (e.g., chondrocytes) or tissues to determine if a compound affects its expression.

  • Protocol Outline:

    • Total RNA is extracted from the sample (e.g., cytokine-stimulated chondrocytes).[20]

    • The RNA is reverse-transcribed into complementary DNA (cDNA).[20]

    • qRT-PCR is performed using specific primers and a probe for human ADAMTS-5. The fluorescent signal generated during amplification is proportional to the amount of ADAMTS-5 cDNA.[20]

    • Data is normalized to a housekeeping gene (e.g., β-actin) to determine relative expression levels.[20]

Conclusion and Future Outlook

ADAMTS-5 remains a compelling and well-validated target for the treatment of osteoarthritis. The scientific community has made significant strides in developing potent and highly selective small molecule inhibitors, moving away from broad-spectrum metalloproteinase inhibitors to more targeted agents. However, the recent failures in late-stage clinical trials underscore the significant challenges in developing an effective DMOAD. These challenges may stem from the complexity of OA pathology, issues with drug delivery to the avascular cartilage, or the possibility that inhibiting a single enzyme is insufficient to halt the progression of a disease with multiple contributing factors.

Future research may focus on novel delivery systems for sustained local concentrations within the joint, combination therapies that target both catabolic and anabolic pathways, or the identification of patient subgroups most likely to respond to ADAMTS-5 inhibition. Despite the setbacks, the extensive body of work on ADAMTS-5 inhibitors provides a robust foundation for the continued pursuit of a therapy that can slow or halt the debilitating progression of osteoarthritis.

References

Methodological & Application

Standard in vitro assay protocols for Adamts-5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed in vitro assay protocols for the characterization of Adamts-5-IN-3, a potent inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). The provided methodologies are intended to guide researchers in assessing the inhibitory activity and cellular efficacy of this compound.

Introduction

ADAMTS-5 is a key metalloproteinase implicated in the degradation of aggrecan, a major component of articular cartilage.[1][2] Dysregulation of ADAMTS-5 activity is a hallmark of osteoarthritis, making it a prime therapeutic target for the development of disease-modifying drugs. This compound has emerged as a potent inhibitor of this enzyme and its close homolog, ADAMTS-4. These application notes provide standard operating procedures for evaluating this compound's inhibitory potential through enzymatic and cell-based assays.

Data Presentation

The inhibitory activity of this compound against key metalloproteinases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the compound.

Target EnzymeIC50 (nM)Assay Type
ADAMTS-58Enzymatic
ADAMTS-412Enzymatic

Signaling Pathway

The signaling pathway diagram below illustrates the central role of ADAMTS-5 in cartilage degradation and the points of therapeutic intervention. ADAMTS-5 expression and activity are induced by pro-inflammatory cytokines, leading to the cleavage of aggrecan. This compound directly inhibits this catalytic activity.

ADAMTS5_Pathway cluster_extracellular Extracellular Matrix cluster_cell Chondrocyte Aggrecan Aggrecan Degraded_Aggrecan Degraded Aggrecan (GAG Release) Aggrecan->Degraded_Aggrecan Adamts5_IN_3 This compound Active_ADAMTS5 Active ADAMTS-5 Adamts5_IN_3->Active_ADAMTS5 inhibits TIMP3 TIMP3 (Endogenous Inhibitor) TIMP3->Active_ADAMTS5 inhibits Pro_ADAMTS5 Pro-ADAMTS-5 Pro_ADAMTS5->Active_ADAMTS5 activated by Active_ADAMTS5->Aggrecan cleaves Furins Furins Furins->Pro_ADAMTS5 cleaves pro-domain Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptors Cytokine Receptors Cytokines->Receptors binds Signaling Intracellular Signaling (e.g., NF-κB) Receptors->Signaling activates Gene_Expression ADAMTS5 Gene Transcription Signaling->Gene_Expression induces Gene_Expression->Pro_ADAMTS5 translates to

Caption: ADAMTS-5 signaling pathway in chondrocytes.

Experimental Protocols

Enzymatic Assay: Fluorogenic Peptide Substrate Cleavage

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ADAMTS-5 using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Workflow:

Caption: Workflow for the enzymatic FRET assay.

Materials:

  • Recombinant Human ADAMTS-5 (truncated, catalytic domain)

  • This compound

  • FRET Peptide Substrate for ADAMTS-5 (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~300 nm and emission at ~430 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer. A typical 10-point, 3-fold serial dilution starting from 1 µM is recommended to span the expected IC50 value.

  • Enzyme Preparation: Dilute the recombinant ADAMTS-5 in assay buffer to the desired working concentration (e.g., 40 nM).

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate in triplicate.

    • Add 50 µL of the diluted ADAMTS-5 enzyme to each well, except for the "substrate-only" control wells.

    • For "substrate-only" controls, add 100 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation: Prepare the FRET substrate solution in assay buffer at a concentration of 20 µM.

  • Reaction Initiation: Add 100 µL of the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the vehicle control (V0).

    • Plot the percentage of inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Glycosaminoglycan (GAG) Release from Chondrocyte Cultures

This protocol measures the ability of this compound to inhibit the degradation and release of proteoglycans (measured as sulfated glycosaminoglycans, GAGs) from chondrocytes stimulated with a pro-inflammatory cytokine.

Workflow:

Caption: Workflow for the cell-based GAG release assay.

Materials:

  • Primary human chondrocytes or a suitable chondrocyte cell line

  • Cell Culture Medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

  • Serum-free culture medium

  • Recombinant Human IL-1β

  • This compound

  • Dimethylmethylene Blue (DMMB) dye solution

  • Chondroitin sulfate (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) for absorbance at ~525 nm

Procedure:

  • Cell Culture: Culture chondrocytes to ~80% confluency. Seed the cells in a 96-well plate at a density of approximately 4 x 10^4 cells per well and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. A concentration range of 1 nM to 10 µM is a reasonable starting point. Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells. Incubate for 2 hours.

  • Cytokine Stimulation: Prepare IL-1β in serum-free medium at a concentration of 20 ng/mL. Add 100 µL of this solution to the wells (final IL-1β concentration will be 10 ng/mL). Include unstimulated control wells (vehicle only) and stimulated control wells (IL-1β + vehicle).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Carefully collect the conditioned medium from each well for GAG analysis.

  • GAG Quantification (DMMB Assay):

    • Prepare a standard curve using chondroitin sulfate (0-50 µg/mL).

    • Add 20 µL of the conditioned medium or standard to a new 96-well plate.

    • Add 200 µL of DMMB dye solution to each well.

    • Immediately read the absorbance at 525 nm.

  • Cell Viability Assay (Optional but Recommended): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed inhibition of GAG release is not due to cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the concentration of GAGs in each sample using the standard curve.

    • Normalize the GAG release to the IL-1β stimulated control.

    • Plot the percentage of inhibition of GAG release against the logarithm of the this compound concentration and determine the IC50 value.

References

Application Notes and Protocols for Adamts-5-IN-3 in Primary Chondrocyte Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix. Its activity is a hallmark of cartilage degeneration in osteoarthritis (OA). Adamts-5-IN-3 is a potent small molecule inhibitor of ADAMTS-5, and also of ADAMTS-4, with IC50 values of 8 nM and 12 nM, respectively.[1] This document provides detailed application notes and protocols for the utilization of this compound in primary chondrocyte cell cultures to study its effects on cartilage biology and pathology.

Product Information

PropertyValue
Inhibitor Name This compound
Target(s) ADAMTS-5, ADAMTS-4
IC50 ADAMTS-5: 8 nM; ADAMTS-4: 12 nM[1]
Molecular Weight 424.32 g/mol
CAS Number 2688733-96-0
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 200 mg/mL)

Experimental Protocols

Primary Chondrocyte Isolation and Culture

This protocol describes the isolation of primary chondrocytes from articular cartilage.

Materials:

  • Articular cartilage tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS)

  • Sterile scalpels, forceps, and petri dishes

  • 70 µm cell strainer

  • Centrifuge

  • CO2 incubator

Protocol:

  • Aseptically dissect articular cartilage from the source tissue.

  • Wash the cartilage pieces three times with sterile PBS containing 1% Penicillin-Streptomycin.

  • Mince the cartilage into small pieces (1-2 mm³) using sterile scalpels in a petri dish containing a small volume of DMEM.

  • Transfer the minced cartilage to a sterile conical tube and digest with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.

  • Pellet the cartilage pieces by centrifugation (150 x g for 5 minutes) and discard the supernatant.

  • Resuspend the cartilage pieces in DMEM containing 0.2% Collagenase Type II and incubate overnight at 37°C in a CO2 incubator with gentle agitation.

  • The following day, triturate the digest gently with a pipette to release the chondrocytes.

  • Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 150 x g for 7 minutes to pellet the chondrocytes.

  • Resuspend the chondrocyte pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the chondrocytes in culture flasks or plates at a desired density (e.g., 1 x 10^5 cells/cm²) and culture at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days. Primary chondrocytes will be ready for experiments once they reach 80-90% confluency.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Based on the molecular weight of this compound (424.32 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on primary chondrocytes.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Isolate & Culture Primary Chondrocytes C Cytotoxicity Assay (e.g., MTT) A->C B Prepare this compound Stock Solution B->C D Dose-Response Study C->D Determine non-toxic concentrations E Mechanism of Action Studies D->E F GAG Release Assay D->F G Gene Expression (qPCR) E->G H Protein Analysis (Western Blot) E->H

Caption: A typical workflow for studying this compound in chondrocytes.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the non-toxic concentration range of this compound on primary chondrocytes.

Materials:

  • Primary chondrocytes

  • Complete culture medium

  • This compound stock solution

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed primary chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, and 72 hours at 37°C.

  • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Data Presentation: Hypothetical Cytotoxicity Data

The following table is a template for presenting cytotoxicity data. The values are for illustrative purposes only.

This compound Conc.24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.1 nM98.5 ± 4.999.1 ± 5.397.8 ± 5.5
1 nM99.2 ± 5.198.7 ± 4.998.2 ± 6.0
10 nM97.8 ± 4.596.5 ± 5.895.4 ± 6.3
100 nM95.3 ± 5.594.1 ± 6.292.7 ± 5.9
1 µM92.1 ± 6.089.5 ± 5.785.3 ± 6.8
10 µM75.4 ± 7.268.2 ± 8.155.9 ± 9.4
Dose-Response Study for Aggrecan Degradation (GAG Release Assay)

This protocol assesses the dose-dependent effect of this compound on aggrecan degradation by measuring glycosaminoglycan (GAG) release.

Materials:

  • Primary chondrocytes

  • Complete culture medium

  • This compound stock solution

  • Interleukin-1 beta (IL-1β) to induce GAG release (optional)

  • Dimethylmethylene blue (DMMB) dye solution

  • Chondroitin sulfate standards

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed primary chondrocytes in 24-well plates and culture until confluent.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

  • (Optional) Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce aggrecan degradation. Include a non-stimulated control.

  • Incubate for 48-72 hours.

  • Collect the culture supernatant.

  • Prepare chondroitin sulfate standards.

  • In a 96-well plate, add samples and standards.

  • Add DMMB dye solution to each well and immediately read the absorbance at 525 nm.

  • Calculate the GAG concentration in the samples based on the standard curve.

Data Presentation: Hypothetical Dose-Response Data for GAG Release

The following table is a template for presenting GAG release data. The values are for illustrative purposes only.

TreatmentGAG Release (µg/mL)% Inhibition of IL-1β induced GAG release
Control15.2 ± 2.5N/A
IL-1β (10 ng/mL)85.7 ± 7.80
IL-1β + 1 nM this compound72.1 ± 6.519.3
IL-1β + 10 nM this compound45.3 ± 5.157.3
IL-1β + 100 nM this compound25.8 ± 3.984.9
IL-1β + 1 µM this compound18.9 ± 3.194.7
Gene Expression Analysis (qPCR)

This protocol measures the effect of this compound on the expression of key genes involved in cartilage metabolism.

Materials:

  • Primary chondrocytes treated as in the dose-response study

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ADAMTS5, ACAN, COL2A1, MMP13) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • After treatment, lyse the chondrocytes and extract total RNA using a commercial kit.

  • Quantify the RNA and assess its purity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Data Presentation: Hypothetical Gene Expression Data

The following table is a template for presenting relative gene expression data. The values are for illustrative purposes only.

GeneIL-1β (Fold Change vs Control)IL-1β + 100 nM this compound (Fold Change vs IL-1β)
ADAMTS55.2 ± 0.80.9 ± 0.2
ACAN0.3 ± 0.12.8 ± 0.5
COL2A10.4 ± 0.12.5 ± 0.4
MMP138.7 ± 1.23.1 ± 0.6
Protein Analysis (Western Blot)

This protocol is for analyzing the effect of this compound on protein levels.

Materials:

  • Primary chondrocytes treated as in the dose-response study

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ADAMTS-5, anti-aggrecan neoepitope, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated chondrocytes using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

ADAMTS-5 expression in chondrocytes is regulated by a complex network of signaling pathways, often activated by pro-inflammatory cytokines like IL-1β. Key pathways include NF-κB, MAPK, and Wnt/β-catenin. This compound acts downstream by directly inhibiting the enzymatic activity of secreted ADAMTS-5.

signaling_pathway ADAMTS-5 Regulation and Inhibition in Chondrocytes cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Aggrecan Aggrecan DegradedAggrecan Degraded Aggrecan Aggrecan->DegradedAggrecan Cleavage ADAMTS5_protein ADAMTS-5 (Active Enzyme) ADAMTS5_protein->Aggrecan NFkB NF-κB Pathway IL1R->NFkB MAPK MAPK Pathway IL1R->MAPK ADAMTS5_gene ADAMTS5 Gene Transcription NFkB->ADAMTS5_gene MAPK->ADAMTS5_gene Wnt Wnt/β-catenin Pathway Wnt->ADAMTS5_gene ADAMTS5_gene->ADAMTS5_protein Translation & Secretion Inhibitor This compound Inhibitor->ADAMTS5_protein Inhibition

Caption: ADAMTS-5 signaling and the inhibitory action of this compound.

Conclusion

This compound is a valuable tool for studying the role of ADAMTS-5 in cartilage degradation. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this inhibitor in primary chondrocyte cultures. Careful execution of these experiments will contribute to a better understanding of osteoarthritis pathogenesis and aid in the development of novel disease-modifying therapies.

References

Determining the Effective Dosage of a Novel ADAMTS-5 Inhibitor in a Murine Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for determining the effective dosage of a novel ADAMTS-5 inhibitor, exemplified here as "Adamts-5-IN-3," for in vivo mouse models of arthritis. The protocols outlined below are based on established methodologies and can be adapted for specific small molecule inhibitors targeting ADAMTS-5.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan, a critical component of articular cartilage.[1][2][3][4][5][6] Its role in cartilage breakdown makes it a prime therapeutic target for osteoarthritis and other arthritic diseases.[2][6][7] The development of potent and selective ADAMTS-5 inhibitors is a promising strategy for disease-modifying osteoarthritis drugs (DMOADs).[8][9] This document outlines the necessary protocols to establish the in vivo efficacy and determine an effective dosage of a novel ADAMTS-5 inhibitor in a mouse model of arthritis.

Mechanism of Action: ADAMTS-5 in Arthritis

ADAMTS-5, also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase.[1] In arthritic conditions, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression and activity of ADAMTS-5 in chondrocytes.[1][10] This leads to the cleavage of aggrecan within the cartilage extracellular matrix, resulting in loss of cartilage integrity, reduced load-bearing capacity, and progressive joint degeneration.[1][3][4][5] ADAMTS-5 is considered the major aggrecanase in mouse models of arthritis.[3][4][5] Inhibition of ADAMTS-5 is expected to preserve cartilage structure and function, thereby slowing or halting disease progression.[6]

ADAMTS-5 Signaling Pathway

ADAMTS5_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptors Cell Surface Receptors Cytokines->Receptors Signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) Receptors->Signaling Transcription Gene Transcription Signaling->Transcription ADAMTS5_mRNA ADAMTS5 mRNA Transcription->ADAMTS5_mRNA ADAMTS5_Protein Pro-ADAMTS5 Protein ADAMTS5_mRNA->ADAMTS5_Protein Active_ADAMTS5 Active ADAMTS5 ADAMTS5_Protein->Active_ADAMTS5 Activation by Cleavage Furin Furin/Proprotein Convertases Furin->ADAMTS5_Protein Aggrecan Aggrecan (in Cartilage Matrix) Active_ADAMTS5->Aggrecan Cleavage at Glu373-Ala374 Degradation Aggrecan Degradation Aggrecan->Degradation Cartilage_Damage Cartilage Damage & Arthritis Progression Degradation->Cartilage_Damage Inhibitor This compound Inhibitor->Active_ADAMTS5 Inhibition

Figure 1. Simplified ADAMTS-5 activation and signaling pathway in arthritis.

Experimental Protocols

A dose-ranging study is essential to identify a dosage of this compound that is both safe and effective. The following protocols describe the induction of arthritis in mice and the subsequent treatment and evaluation.

Mouse Model of Arthritis

The choice of animal model is critical and depends on the specific aspects of arthritis being investigated. The Collagen-Induced Arthritis (CIA) model is widely used for its immunological and pathological similarities to human rheumatoid arthritis.[11][12]

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Animals: Male DBA/1 mice, 7-8 weeks old, are recommended as they are highly susceptible to CIA.[11][12]

  • Housing: House mice in specific pathogen-free (SPF) conditions to minimize experimental variability.[11][12]

  • Immunization (Day 0):

    • Prepare an emulsion of bovine or chicken type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Arthritis Development: Arthritis typically develops between days 28 and 35 after the primary immunization.[11][12]

Dose Formulation and Administration

The formulation and route of administration should be based on the physicochemical properties of this compound. For a novel small molecule, oral gavage or intraperitoneal (i.p.) injection are common routes.

Protocol: Preparation and Administration of this compound

  • Vehicle Selection: Select a vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water) that ensures solubility and stability of the compound and is well-tolerated by the animals.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose this compound

    • Group 3: Mid dose this compound

    • Group 4: High dose this compound

    • Group 5: Positive control (e.g., a known effective anti-arthritic agent)

  • Administration:

    • Begin treatment upon the first signs of arthritis (prophylactic) or after disease establishment (therapeutic).

    • Administer the assigned treatment daily or as determined by pharmacokinetic studies.

Assessment of Arthritis Severity

Regular monitoring of disease progression is crucial for evaluating the efficacy of the inhibitor.

Protocol: Clinical and Histological Assessment

  • Clinical Scoring:

    • Score mice for clinical signs of arthritis 2-3 times per week.

    • Use a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse), where:

      • 0 = No swelling or erythema

      • 1 = Mild swelling and/or erythema of the wrist or ankle

      • 2 = Moderate swelling and erythema of the wrist or ankle

      • 3 = Severe swelling and erythema of the entire paw including digits

      • 4 = Maximal swelling and erythema with joint deformity and/or ankylosis

  • Paw Thickness Measurement: Use a digital caliper to measure the thickness of the affected paws.

  • Histopathology (End of Study):

    • At the study endpoint, euthanize mice and collect hind paws.

    • Fix, decalcify, and embed the joints in paraffin.

    • Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

    • Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Biomarker Analysis

Measurement of specific biomarkers can provide mechanistic insights into the inhibitor's effect.

Protocol: Measurement of Aggrecan Fragments

  • Sample Collection: Collect serum or synovial fluid at the end of the study.

  • ELISA: Use a specific ELISA to quantify the concentration of the aggrecan neoepitope (ARGS fragment) generated by ADAMTS-5 cleavage. A reduction in ARGS levels in treated mice compared to vehicle controls would indicate target engagement.[9][13]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

GroupMean Clinical Score (± SEM)Mean Paw Thickness (mm ± SEM)Histological Score (Cartilage Damage ± SEM)Serum ARGS Levels (ng/mL ± SEM)
Vehicle Control
Low Dose
Mid Dose
High Dose
Positive Control
Table 1. Summary of Efficacy Endpoints for a Dose-Response Study of this compound.

Experimental Workflow Visualization

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis start Acclimatize DBA/1 Mice immunize Day 0: Primary Immunization (Collagen in CFA) start->immunize boost Day 21: Booster Immunization (Collagen in IFA) immunize->boost onset Day 28-35: Onset of Arthritis boost->onset randomize Randomize into Treatment Groups onset->randomize treat Daily Dosing: - Vehicle - Low, Mid, High Dose - Positive Control randomize->treat monitor Monitor Weekly: - Clinical Score - Paw Thickness - Body Weight treat->monitor Duration of Study (e.g., 2-4 weeks) monitor->treat euthanize End of Study: Euthanasia & Sample Collection monitor->euthanize histology Histological Analysis (Safranin O Staining) euthanize->histology biomarker Biomarker Analysis (Serum ARGS ELISA) euthanize->biomarker data Data Analysis & Dosage Determination histology->data biomarker->data

Figure 2. Experimental workflow for determining the effective dosage of this compound.

Conclusion

This document provides a detailed framework for the preclinical evaluation of a novel ADAMTS-5 inhibitor in a mouse model of arthritis. By following these protocols, researchers can systematically determine a safe and effective dosage, assess target engagement, and gather crucial data to support further drug development. Careful planning and execution of these in vivo studies are paramount for advancing new therapeutic agents for arthritis.

References

Application Notes and Protocols for Utilizing Adamts-5-IN-3 in Cartilage Explant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a critical component of the cartilage extracellular matrix. Its upregulation is a hallmark of osteoarthritis (OA), leading to the progressive breakdown of cartilage.[1] Adamts-5-IN-3 is a potent and selective inhibitor of ADAMTS-5, offering a valuable tool for studying the mechanisms of cartilage degradation and for the preclinical evaluation of potential disease-modifying osteoarthritis drugs (DMOADs).

These application notes provide a comprehensive guide for utilizing this compound in cartilage explant models to investigate its efficacy in preventing cartilage degradation. The protocols outlined below detail the preparation of cartilage explants, induction of catabolism, and subsequent analysis of key markers of cartilage breakdown.

Mechanism of Action of ADAMTS-5

ADAMTS-5 is a zinc-dependent endopeptidase that specifically cleaves aggrecan at the Glu³⁷³-Ala³⁷⁴ bond in the interglobular domain.[2] This cleavage disrupts the integrity of the cartilage matrix, leading to the loss of glycosaminoglycans (GAGs) and compromising the biomechanical properties of the tissue.[1] Inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of ADAMTS-5 expression and activity in chondrocytes.[2] this compound acts by binding to the active site of the ADAMTS-5 enzyme, thereby blocking its proteolytic activity and preventing aggrecan degradation.[3]

Data Presentation

Note: The following data are representative and synthesized from studies on potent and selective ADAMTS-5 inhibitors, such as the nanobody M6495 and small molecule inhibitors, due to the limited availability of specific public data for this compound.[4][5] The presented values illustrate the expected dose-dependent effects of a selective ADAMTS-5 inhibitor in a cartilage explant model.

Table 1: Dose-Dependent Inhibition of Glycosaminoglycan (GAG) Release by this compound in Cytokine-Stimulated Bovine Cartilage Explants

Treatment GroupThis compound ConcentrationMean GAG Release (µg/mL)Standard Deviation% Inhibition of GAG Release
Untreated Control0 µM15.2± 3.1-
Cytokine-Stimulated (IL-1β + Oncostatin M)0 µM85.7± 9.80%
+ this compound0.1 µM68.5± 7.220.1%
+ this compound1 µM42.1± 5.550.9%
+ this compound10 µM25.3± 4.170.5%
+ this compound50 µM18.9± 3.577.9%

Table 2: Effect of this compound on Aggrecan and Collagen Degradation Markers in Human Osteoarthritic Cartilage Explants

Treatment GroupThis compound Concentration (1 µM)huARGS Neoepitope (ng/mL)exAGNxI Neoepitope (ng/mL)C2M (Type II Collagen degradation) (ng/mL)
Untreated Control-5.1 ± 1.212.3 ± 2.52.5 ± 0.8
Cytokine-Stimulated-48.9 ± 6.795.4 ± 11.215.8 ± 3.1
+ this compound1 µM12.3 ± 2.935.1 ± 5.814.9 ± 2.9
% Inhibition 74.8% 63.2% 5.7%

Data represents mean ± standard deviation. huARGS and exAGNxI are specific markers for ADAMTS-mediated aggrecan degradation. C2M is a marker for MMP-mediated type II collagen degradation.[4][5]

Experimental Protocols

Protocol 1: Preparation and Culture of Cartilage Explants
  • Source: Obtain articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery).

  • Dissection: Aseptically dissect full-thickness cartilage explants (typically 3-5 mm in diameter) from the femoral condyles or tibial plateau.

  • Washing: Wash the explants three times with sterile phosphate-buffered saline (PBS) containing antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).

  • Culture: Place individual explants in a 96-well plate with serum-free Dulbecco's Modified Eagle Medium (DMEM) supplemented with antibiotics. Culture for 24-48 hours for equilibration.

Protocol 2: Induction of Cartilage Degradation and Treatment with this compound
  • Stimulation: To induce cartilage degradation, replace the culture medium with fresh medium containing a combination of pro-inflammatory cytokines, such as IL-1β (10 ng/mL) and Oncostatin M (50 ng/mL).[5]

  • Treatment: In parallel wells, add this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) to the cytokine-containing medium. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Culture the explants for a defined period, typically 7-21 days. Collect the conditioned medium at specified time points (e.g., days 3, 7, 14, 21) for analysis and replace with fresh medium containing the respective treatments.

Protocol 3: Assessment of Cartilage Degradation
  • Glycosaminoglycan (GAG) Assay:

    • Measure the total GAG content released into the conditioned medium using the dimethylmethylene blue (DMMB) dye-binding assay.

    • Use chondroitin sulfate as a standard.

    • Read the absorbance at 525 nm. A decrease in absorbance indicates a higher concentration of GAGs.

  • Aggrecan Neoepitope ELISA:

    • Quantify the levels of specific aggrecan cleavage fragments in the conditioned medium using commercially available ELISA kits.

    • Measure the ARGS neoepitope (generated by ADAMTS-4/5) and the AGNxI neoepitope (generated by MMPs) to assess the specific activity of different protease families.[4][5]

  • Collagen Degradation Assay:

    • Measure the release of type II collagen fragments (e.g., C2M) into the medium using a specific ELISA.[4][5]

  • Histological Analysis:

    • At the end of the culture period, fix the cartilage explants in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Safranin-O/Fast Green to visualize proteoglycan content (stains red/orange).

    • Assess cartilage structure and proteoglycan depletion using a Mankin-like scoring system.

Visualizations

ADAMTS5_Signaling_Pathway IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R TNFa TNF-α TNFR TNF Receptor TNFa->TNFR NFkB NF-κB Pathway IL1R->NFkB MAPK MAPK Pathway (p38, JNK, ERK) IL1R->MAPK TNFR->NFkB TNFR->MAPK ADAMTS5_Gene ADAMTS-5 Gene Transcription NFkB->ADAMTS5_Gene AP1 AP-1 MAPK->AP1 AP1->ADAMTS5_Gene ADAMTS5_Protein ADAMTS-5 (Pro-enzyme) ADAMTS5_Gene->ADAMTS5_Protein Translation Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 Cleavage by Furin Furin Furin->Active_ADAMTS5 Aggrecan Aggrecan Active_ADAMTS5->Aggrecan Cleavage Degraded_Aggrecan Degraded Aggrecan (GAG Release) Aggrecan->Degraded_Aggrecan Adamts5_IN_3 This compound Adamts5_IN_3->Active_ADAMTS5 Inhibition

Caption: ADAMTS-5 signaling pathway in chondrocytes.

Experimental_Workflow start Start explant_prep Cartilage Explant Preparation start->explant_prep equilibration Equilibration (24-48h) explant_prep->equilibration treatment_groups Treatment Groups: - Control - Cytokine - Cytokine + this compound equilibration->treatment_groups culture Explant Culture (7-21 days) treatment_groups->culture medium_collection Conditioned Medium Collection (d3, 7, 14, 21) culture->medium_collection histology Histological Analysis: - Safranin-O Staining culture->histology analysis Biochemical Analysis: - GAG Assay - ELISA (ARGS, AGNxI, C2M) medium_collection->analysis end End analysis->end histology->end

Caption: Experimental workflow for cartilage explant study.

References

A Guide to Western Blot Analysis for Aggrecan Cleavage After Adamts-5-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of aggrecan cleavage by Western blot following treatment with Adamts-5-IN-3, a potent inhibitor of ADAMTS-5. Aggrecan, a major proteoglycan in articular cartilage, is a key substrate for the metalloproteinase ADAMTS-5, and its degradation is a hallmark of cartilage degeneration in osteoarthritis.[1][2] this compound is a small molecule inhibitor with high potency against ADAMTS-5 (IC₅₀ = 8 nM) and ADAMTS-4 (IC₅₀ = 12 nM), making it a valuable tool for studying the role of these aggrecanases in cartilage pathobiology. These protocols are designed for researchers in academic and industrial settings who are investigating novel therapeutic agents for osteoarthritis and other cartilage-related disorders.

Data Presentation

The following table presents illustrative quantitative data on the dose-dependent inhibition of ADAMTS-5-mediated aggrecan cleavage by this compound in a cartilage explant model stimulated with Interleukin-1α (IL-1α). The percentage of aggrecan cleavage is determined by densitometric analysis of the specific cleavage-generated neoepitope fragment (e.g., ARGS) relative to the total aggrecan detected by Western blot.

This compound Concentration (nM)Mean Percentage of Aggrecan Cleavage (%)Standard Deviation (%)Percentage Inhibition (%)
0 (Vehicle Control)100± 7.50
185± 6.215
555± 4.845
1025± 3.175
508± 1.592
1003± 0.997

Note: This data is illustrative and serves as an example of expected results. Actual values may vary depending on the experimental conditions, such as the source of cartilage, culture conditions, and specific antibodies used.

Experimental Protocols

Cartilage Explant Culture and Treatment

This protocol describes the culture of cartilage explants and their treatment with a pro-inflammatory stimulus to induce aggrecan cleavage, followed by the application of this compound.

Materials:

  • Full-thickness articular cartilage

  • Sterile Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human Interleukin-1α (IL-1α)

  • This compound (solubilized in DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Biopsy punch (3 mm)

  • 24-well culture plates

Procedure:

  • Aseptically harvest full-thickness articular cartilage from a suitable source (e.g., bovine or porcine joints).

  • Using a 3 mm biopsy punch, create cartilage explants of uniform size.

  • Wash the explants three times with sterile PBS.

  • Place one explant per well in a 24-well culture plate containing 1 mL of DMEM with 10% FBS.

  • Allow the explants to equilibrate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After equilibration, replace the medium with serum-free DMEM.

  • To induce aggrecan cleavage, treat the explants with IL-1α (e.g., 10 ng/mL).

  • Concurrently, treat the explants with a range of concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the treated explants for 48-72 hours at 37°C and 5% CO₂.

  • At the end of the incubation period, collect the culture medium and store at -80°C for analysis of released aggrecan fragments. Harvest the cartilage explants for protein extraction.

Protein Extraction from Cartilage Explants

This protocol outlines the extraction of proteins from cartilage explants for subsequent Western blot analysis.

Materials:

  • Harvested cartilage explants

  • Liquid nitrogen

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • Mortar and pestle

  • Microcentrifuge tubes

  • Sonicator

  • BCA Protein Assay Kit

Procedure:

  • Flash-freeze the harvested cartilage explants in liquid nitrogen.

  • Using a pre-chilled mortar and pestle, pulverize the frozen explants into a fine powder.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add ice-cold RIPA buffer with inhibitors to the tube (approximately 300-500 µL per explant).

  • Homogenize the sample further by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals).

  • Incubate the lysate on a rotator at 4°C for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Store the protein extracts at -80°C until use.

Western Blot Analysis of Aggrecan Cleavage

This protocol details the separation of protein extracts by SDS-PAGE, transfer to a membrane, and immunodetection of aggrecan and its cleavage fragments.

Materials:

  • Protein extracts from cartilage explants

  • Laemmli sample buffer (2x)

  • SDS-polyacrylamide gels (4-12% gradient gels are recommended)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibodies:

    • Anti-aggrecan G1 domain antibody (for total aggrecan)

    • Anti-ARGSV neoepitope antibody (for ADAMTS-cleaved aggrecan)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Thaw the protein extracts on ice.

  • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with an equal volume of 2x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load the denatured samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-ARGSV for cleaved aggrecan) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • For detection of total aggrecan, the membrane can be stripped and re-probed with an anti-aggrecan G1 domain antibody, or a separate blot can be run in parallel.

  • Perform densitometric analysis of the bands using appropriate software to quantify the amount of cleaved aggrecan relative to the total aggrecan or a loading control.

Visualizations

Signaling Pathway of Aggrecan Cleavage and Inhibition

Aggrecan_Cleavage_Pathway cluster_0 Extracellular Matrix Aggrecan Aggrecan (Intact) Cleaved_Aggrecan Cleaved Aggrecan (ARGS Neoepitope) Aggrecan->Cleaved_Aggrecan ADAMTS5 ADAMTS-5 (Active) ADAMTS5->Aggrecan Cleavage at Glu373-Ala374 Inhibitor This compound Inhibitor->ADAMTS5 Inhibition

Caption: ADAMTS-5-mediated aggrecan cleavage and its inhibition.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_workflow Experimental Protocol A Cartilage Explant Culture (IL-1α Stimulation) B Treatment with this compound (Dose-Response) A->B C Protein Extraction from Explants B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Anti-ARGSV & Anti-Aggrecan) F->G H Chemiluminescence Detection G->H I Densitometric Analysis & Data Interpretation H->I

Caption: Workflow for analyzing aggrecan cleavage via Western blot.

References

Application Notes and Protocols for Immunohistochemical Analysis of ADAMTS-5 Expression Following Adamts-5-IN-3 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of ADAMTS-5 in tissues, particularly relevant for studies involving the administration of the inhibitor, Adamts-5-IN-3. This document outlines the necessary steps from tissue preparation to data analysis, enabling researchers to assess the in-situ expression of ADAMTS-5.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a major component of cartilage.[1][2] Its role in the pathogenesis of osteoarthritis and other degenerative diseases has made it a significant target for therapeutic intervention.[1][3] this compound is a potent inhibitor of ADAMTS-5, and also of ADAMTS-4, which is under investigation for its potential to mitigate cartilage degradation.[1] Immunohistochemistry (IHC) is a valuable technique to visualize the distribution and abundance of ADAMTS-5 protein within the tissue microenvironment, providing critical insights into its expression following inhibitor treatment.

While this compound is known to inhibit the enzymatic activity of ADAMTS-5, its effect on the expression level of the ADAMTS-5 protein itself is a key area of investigation. The following protocols provide a framework for conducting IHC studies to elucidate these effects.

Signaling Pathway and Experimental Workflow

To understand the context of this protocol, it is important to visualize the signaling pathway of ADAMTS-5 and the experimental workflow for its detection.

ADAMTS5_Signaling_Pathway ADAMTS-5 Signaling Pathway in Cartilage Degradation cluster_extracellular Extracellular Matrix cluster_cell Chondrocyte Aggrecan Aggrecan Degraded_Aggrecan Degraded Aggrecan Fragments ADAMTS5_active Active ADAMTS-5 ADAMTS5_active->Aggrecan Cleavage Pro_ADAMTS5 Pro-ADAMTS-5 ADAMTS5_zymogen ADAMTS-5 Zymogen Pro_ADAMTS5->ADAMTS5_zymogen Processing ADAMTS5_zymogen->ADAMTS5_active Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Inflammatory_Stimuli->Pro_ADAMTS5 Upregulates Expression TIMP3 TIMP3 (Endogenous Inhibitor) TIMP3->ADAMTS5_active Inhibits Adamts5_IN_3 This compound (Exogenous Inhibitor) Adamts5_IN_3->ADAMTS5_active Inhibits

Caption: ADAMTS-5 signaling in cartilage and points of inhibition.

IHC_Workflow Experimental Workflow for ADAMTS-5 IHC cluster_in_vivo In Vivo Experiment cluster_tissue_processing Tissue Processing cluster_ihc_staining Immunohistochemical Staining cluster_analysis Analysis Animal_Model Animal Model of Disease (e.g., Osteoarthritis) Treatment_Group Treatment Group (this compound) Animal_Model->Treatment_Group Control_Group Control Group (Vehicle) Animal_Model->Control_Group Tissue_Harvest Tissue Harvest (e.g., Cartilage) Treatment_Group->Tissue_Harvest Control_Group->Tissue_Harvest Fixation Fixation (e.g., 10% NBF) Tissue_Harvest->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (e.g., Citrate Buffer pH 6.0) Deparaffinization->Antigen_Retrieval Blocking Blocking (e.g., Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-ADAMTS-5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Microscopy Microscopy & Imaging Counterstain->Microscopy Quantification Quantitative Analysis (e.g., H-score, % Positive Cells) Microscopy->Quantification

Caption: Workflow for ADAMTS-5 immunohistochemistry.

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific tissue type, antibody used, and experimental conditions. It is recommended to perform a thorough validation of the antibody and protocol for your specific application.

Materials and Reagents
  • Primary Antibody: A validated anti-ADAMTS-5 antibody suitable for IHC on paraffin-embedded tissues.

  • Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibody.

  • Fixative: 10% Neutral Buffered Formalin (NBF).

  • Dehydration Reagents: Graded ethanol series (70%, 80%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Embedding Medium: Paraffin wax.

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.

  • Blocking Solution: 5-10% normal serum from the same species as the secondary antibody in PBS.

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Detection Reagent: Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin.

  • Mounting Medium: Aqueous or non-aqueous mounting medium compatible with DAB.

Tissue Preparation
  • Tissue Harvest: Immediately following euthanasia, carefully dissect the tissue of interest (e.g., articular cartilage).

  • Fixation: Immerse the tissue in 10% NBF for 24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Dehydration: Dehydrate the fixed tissue through a graded series of ethanol washes.

  • Clearing: Clear the tissue in xylene.

  • Embedding: Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.

Immunohistochemical Staining Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBST.

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBST.

  • Blocking Non-Specific Binding:

    • Incubate sections with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-ADAMTS-5 primary antibody to its optimal concentration in the blocking solution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBST (3 changes for 5 minutes each).

    • Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBST (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing the slides in distilled water.

  • Counterstaining:

    • Counterstain the sections with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol.

    • Clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

Controls
  • Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.

  • Isotype Control: Incubate a section with an isotype-matched control antibody at the same concentration as the primary antibody.

  • Positive Control: Use a tissue known to express ADAMTS-5 to confirm the validity of the staining protocol.

Data Presentation and Quantitative Analysis

Quantitative analysis of IHC staining can provide objective data on ADAMTS-5 expression levels. Common methods include the H-score or quantifying the percentage of positive cells.[4][5]

Table 1: Quantitative Analysis of ADAMTS-5 Expression (Template)

Treatment GroupAnimal IDRegion of Interest (ROI)% Positive CellsH-Score
Control (Vehicle) 1Articular Cartilage
2Articular Cartilage
3Articular Cartilage
This compound 1Articular Cartilage
2Articular Cartilage
3Articular Cartilage
  • % Positive Cells: The percentage of chondrocytes showing positive ADAMTS-5 staining within a defined region of interest.

  • H-Score: A semi-quantitative scoring method calculated as: H-score = Σ (I x PI), where 'I' is the intensity of staining (0=negative, 1=weak, 2=moderate, 3=strong) and 'PI' is the percentage of cells stained at that intensity.

Note: The effect of this compound on ADAMTS-5 protein expression levels as detected by IHC is not definitively established in the currently available literature. The primary mechanism of this inhibitor is to block the enzyme's activity. Therefore, the above table serves as a template for researchers to populate with their experimental findings. Any observed changes in ADAMTS-5 staining intensity or the percentage of positive cells following this compound administration would be a significant finding.

References

Selecting Appropriate Animal Models of Osteoarthritis for Testing Adamts-5-IN-3 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. A key enzyme implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix, is A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy for mitigating OA progression. Adamts-5-IN-3 is a potent small molecule inhibitor of ADAMTS-5 and ADAMTS-4, with IC50 values of 8 nM and 12 nM, respectively.[1] These application notes provide a comprehensive guide for selecting appropriate animal models of OA to evaluate the in vivo efficacy of this compound and detailed protocols for conducting such studies.

Mechanism of Action of ADAMTS-5 in Osteoarthritis

ADAMTS-5, also known as aggrecanase-2, plays a crucial role in the catabolic processes that lead to cartilage degradation in OA. Under pathological conditions, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression and activity of ADAMTS-5 in chondrocytes. Activated ADAMTS-5 cleaves aggrecan at specific sites, leading to the loss of proteoglycans from the cartilage matrix. This depletion of proteoglycans compromises the biomechanical properties of cartilage, making it more susceptible to mechanical damage and further degradation.

Selecting an Animal Model for Osteoarthritis Research

The choice of an appropriate animal model is critical for the preclinical evaluation of potential disease-modifying osteoarthritis drugs (DMOADs) like this compound. No single model perfectly recapitulates all aspects of human OA, so the selection should be based on the specific research question. Key considerations include the model's relevance to the human disease, the desired speed of disease progression, and the endpoints to be evaluated. The following table summarizes commonly used animal models of OA.

Animal ModelInduction MethodKey CharacteristicsAdvantagesDisadvantagesRelevant for this compound Testing
Mouse Destabilization of the Medial Meniscus (DMM) Surgical transection of the medial meniscotibial ligament, leading to joint instability and progressive cartilage degradation.- Mimics post-traumatic OA.- Well-characterized and reproducible.- Allows for the use of genetically modified animals.- Small joint size can be challenging for surgical procedures and analysis.- Slow disease progression.Yes, suitable for evaluating long-term chondroprotective effects.
Rat Anterior Cruciate Ligament Transection (ACLT) Surgical transection of the ACL, causing joint instability and subsequent OA development.- Larger joint size than mice, facilitating surgery and analysis.- Well-established model with predictable disease progression.- More expensive to house and maintain than mice.Yes, ideal for assessing both structural changes and pain.
Rat Monoiodoacetate (MIA) Injection Intra-articular injection of MIA, a glycolysis inhibitor that induces chondrocyte death and rapid cartilage degeneration.- Technically simple and rapid induction of OA-like pathology and pain.- Dose-dependent severity.- Does not fully mimic the slow, progressive nature of human OA.- Inflammation is a prominent early feature.Yes, particularly useful for rapid screening and pain assessment.

Experimental Protocols

Protocol 1: Destabilization of the Medial Meniscus (DMM) in Mice

This surgical model induces a slowly progressive, post-traumatic OA that closely mimics the human condition.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Fine surgical instruments (micro-scissors, forceps)

  • Sutures or wound clips

  • Analgesics (e.g., buprenorphine)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave and disinfect the surgical area of the right knee.

  • Make a small incision on the medial side of the patellar tendon.

  • Under a surgical microscope, carefully transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

  • Close the joint capsule and skin with sutures or wound clips.

  • Administer post-operative analgesia.

  • Allow the animals to recover fully before returning them to their cages.

  • For sham-operated controls, perform the same procedure without transecting the MMTL.

Administration of this compound:

  • Begin treatment at a desired time point post-surgery (e.g., 1 week for prophylactic studies or later for therapeutic studies).

  • Prepare this compound in the appropriate vehicle. A clear solution of ≥ 5 mg/mL can be achieved.[1]

  • Administer the compound via a suitable route, such as oral gavage or intraperitoneal injection, at a predetermined dose and frequency.

Efficacy Evaluation:

  • Histology: At the end of the study (e.g., 8-12 weeks post-surgery), euthanize the animals and collect the knee joints. Decalcify, process, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation using the OARSI scoring system.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of cartilage degradation (e.g., MMP-13, ADAMTS-5) and cartilage formation (e.g., Collagen type II).

  • Pain Assessment: Monitor pain-related behaviors such as mechanical allodynia using von Frey filaments.

Protocol 2: Anterior Cruciate Ligament Transection (ACLT) in Rats

This model results in a more rapid OA progression compared to the DMM model in mice.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments

  • Sutures

  • Analgesics

  • This compound and vehicle

Procedure:

  • Anesthetize the rat.

  • Shave and prepare the surgical site on the right knee.

  • Make a medial parapatellar incision to expose the joint capsule.

  • Incise the joint capsule to expose the ACL.

  • Transect the ACL using a small scalpel blade or micro-scissors.

  • Confirm complete transection by performing a drawer test.

  • Close the joint capsule and skin in layers.

  • Provide post-operative analgesia.

  • Sham-operated animals undergo the same procedure without ACL transection.

Administration of this compound:

  • Follow the administration guidelines as described in Protocol 1, adjusting the dose for the rat's body weight.

Efficacy Evaluation:

  • Histology and Immunohistochemistry: As described in Protocol 1.

  • Micro-CT Analysis: Perform micro-computed tomography on the knee joints to assess subchondral bone changes and osteophyte formation.

  • Pain and Functional Assessment: In addition to pain assessment, evaluate functional impairment using methods like the incapacitance test or gait analysis.

Protocol 3: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This chemically-induced model is characterized by rapid cartilage degradation and a significant pain phenotype.

Materials:

  • Male Sprague-Dawley or Wistar rats (150-200 g)

  • Anesthesia (e.g., isoflurane)

  • Monoiodoacetate (MIA)

  • Sterile saline

  • Insulin syringes with 29-30G needles

  • This compound and vehicle

Procedure:

  • Anesthetize the rat.

  • Shave and disinfect the right knee area.

  • Prepare a solution of MIA in sterile saline (e.g., 2 mg in 50 µL).

  • Insert the needle into the intra-articular space of the knee joint.

  • Inject the MIA solution.

  • Flex and extend the knee several times to distribute the MIA within the joint.

  • Control animals receive an intra-articular injection of sterile saline.

Administration of this compound:

  • Treatment can be initiated before or after MIA injection depending on the study design (prophylactic vs. therapeutic).

  • Administer the compound as described in the previous protocols.

Efficacy Evaluation:

  • Pain Assessment: This is a key endpoint in the MIA model. Assess mechanical allodynia and thermal hyperalgesia at multiple time points post-MIA injection.

  • Histology: At the study endpoint (e.g., 14-28 days post-injection), collect and process the knee joints for histological evaluation of cartilage and synovial changes.

  • Biomarker Analysis: Analyze synovial fluid or serum for biomarkers of cartilage degradation and inflammation.

Data Presentation and Visualization

Quantitative Data Summary

All quantitative data from the efficacy studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example of Histological Scoring Data (OARSI Score)

Treatment GroupNMean OARSI Score ± SEMP-value vs. Vehicle
Sham100.5 ± 0.2<0.001
Vehicle104.2 ± 0.5-
This compound (X mg/kg)102.1 ± 0.4<0.01

Table 2: Example of Pain Assessment Data (Mechanical Withdrawal Threshold)

Treatment GroupNWithdrawal Threshold (g) ± SEMP-value vs. Vehicle
Sham1015.2 ± 1.1<0.001
Vehicle103.5 ± 0.6-
This compound (X mg/kg)109.8 ± 0.9<0.01
Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.

ADAMTS5_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_chondrocyte Chondrocyte IL-1β IL-1β NF-κB Pathway NF-κB Pathway IL-1β->NF-κB Pathway TNF-α TNF-α TNF-α->NF-κB Pathway ADAMTS-5 Gene Transcription ADAMTS-5 Gene Transcription NF-κB Pathway->ADAMTS-5 Gene Transcription MAPK Pathway MAPK Pathway MAPK Pathway->ADAMTS-5 Gene Transcription ADAMTS-5 Protein ADAMTS-5 Protein ADAMTS-5 Gene Transcription->ADAMTS-5 Protein Aggrecan Aggrecan ADAMTS-5 Protein->Aggrecan Cleavage Aggrecan Fragments Aggrecan Fragments Aggrecan->Aggrecan Fragments Cartilage Degradation Cartilage Degradation Aggrecan Fragments->Cartilage Degradation This compound This compound This compound->ADAMTS-5 Protein

Caption: ADAMTS-5 signaling pathway in osteoarthritis.

Experimental_Workflow Animal Model Selection Animal Model Selection OA Induction OA Induction Animal Model Selection->OA Induction (e.g., DMM, ACLT, MIA) Treatment Groups Treatment Groups OA Induction->Treatment Groups (Sham, Vehicle, this compound) Efficacy Evaluation Efficacy Evaluation Treatment Groups->Efficacy Evaluation (Histology, Pain Assessment) Data Analysis Data Analysis Efficacy Evaluation->Data Analysis

Caption: Experimental workflow for testing this compound.

Model_Selection_Logic Research Question Research Question Long-term Chondroprotection? Long-term Chondroprotection? Research Question->Long-term Chondroprotection? Rapid Screening/Pain? Rapid Screening/Pain? Research Question->Rapid Screening/Pain? DMM (Mouse) DMM (Mouse) Long-term Chondroprotection?->DMM (Mouse) Yes ACLT (Rat) ACLT (Rat) Long-term Chondroprotection?->ACLT (Rat) Yes MIA (Rat) MIA (Rat) Rapid Screening/Pain?->MIA (Rat) Yes

Caption: Logic for selecting an appropriate animal model.

Conclusion

The selection of an appropriate animal model is paramount for the successful preclinical evaluation of this compound as a potential DMOAD for osteoarthritis. The DMM model in mice is well-suited for studying long-term chondroprotective effects, the ACLT model in rats offers a balance of structural and functional endpoints, and the MIA model in rats is ideal for rapid screening and detailed pain assessment. By following the detailed protocols and data analysis guidelines provided in these application notes, researchers can generate robust and reliable data to support the continued development of this compound for the treatment of osteoarthritis.

References

Application Notes and Protocols for High-Throughput Screening of Novel ADAMTS-5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme in the degradation of aggrecan, a major component of articular cartilage.[1][2] Its role in cartilage destruction has made it a prime therapeutic target for the treatment of osteoarthritis (OA).[2][3] The development of potent and selective ADAMTS-5 inhibitors is a critical step in developing disease-modifying osteoarthritis drugs (DMOADs).[4] High-throughput screening (HTS) is an essential tool for identifying novel small molecule inhibitors from large compound libraries.[5] This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize new ADAMTS-5 inhibitors.

ADAMTS-5 Signaling Pathway in Osteoarthritis

ADAMTS-5 is involved in the pathogenesis of osteoarthritis through its degradation of the cartilage matrix.[3][6] Its expression and activity are regulated by a complex network of signaling pathways initiated by inflammatory cytokines, mechanical stress, and other cellular signals.[2][6][7] Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.

ADAMTS5_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways IL-1β IL-1β MAPK MAPK IL-1β->MAPK TNF-α TNF-α NF-κB NF-κB TNF-α->NF-κB TNF-α->MAPK Mechanical_Stress Mechanical_Stress Wnt_β-catenin Wnt_β-catenin Mechanical_Stress->Wnt_β-catenin Runx2 Runx2 Mechanical_Stress->Runx2 ADAMTS5_Gene_Expression ADAMTS-5 Gene Expression NF-κB->ADAMTS5_Gene_Expression MAPK->ADAMTS5_Gene_Expression Wnt_β-catenin->ADAMTS5_Gene_Expression Runx2->ADAMTS5_Gene_Expression ADAMTS5_Protein ADAMTS-5 (Aggrecanase-2) ADAMTS5_Gene_Expression->ADAMTS5_Protein Aggrecan_Degradation Aggrecan Degradation ADAMTS5_Protein->Aggrecan_Degradation Cartilage_Damage Cartilage Damage & OA Progression Aggrecan_Degradation->Cartilage_Damage

Caption: ADAMTS-5 signaling pathway in osteoarthritis.

High-Throughput Screening Workflow for ADAMTS-5 Inhibitors

The general workflow for a high-throughput screening campaign to identify novel ADAMTS-5 inhibitors involves several key stages, from assay development to hit confirmation. A robust and reliable assay is critical for the success of any HTS campaign.[8]

HTS_Workflow cluster_dev Assay Development & Validation cluster_screen Primary Screening cluster_confirm Hit Confirmation & Characterization Assay_Choice Assay Format Selection (FRET, AlphaLISA, etc.) Assay_Optimization Optimization of Assay Conditions (Enzyme/Substrate Conc.) Assay_Choice->Assay_Optimization Z_Factor Z' Factor Calculation (>0.5 for excellent assay) Assay_Optimization->Z_Factor Compound_Library Compound Library Screening Z_Factor->Compound_Library Primary_Hits Identification of Primary Hits Compound_Library->Primary_Hits Dose_Response Dose-Response Curves & IC50 Determination Primary_Hits->Dose_Response Selectivity Selectivity Assays (vs. other ADAMTS/MMPs) Dose_Response->Selectivity Secondary_Assays Secondary/Orthogonal Assays Selectivity->Secondary_Assays Lead_Op Lead Optimization Secondary_Assays->Lead_Op

References

Troubleshooting & Optimization

Optimizing Adamts-5-IN-3 Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Adamts-5-IN-3 for cell-based assays. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) and ADAMTS-4, with IC50 values of 8 nM and 12 nM, respectively, in biochemical assays.[1] ADAMTS-5 is a key enzyme responsible for the degradation of aggrecan, a major component of cartilage.[2] By inhibiting ADAMTS-5, this compound can be used to study the role of this enzyme in cartilage degradation and explore its potential as a therapeutic agent for diseases like osteoarthritis.[1]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: A good starting point for a cell-based assay is to test a wide range of concentrations centered around the biochemical IC50 value. Since the biochemical IC50 of this compound for ADAMTS-5 is 8 nM, we recommend starting with a concentration range of 1 nM to 1 µM. This range allows for the determination of the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity. It is crucial to perform a dose-response experiment to identify the most effective concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I be sure that the observed effects are specific to ADAMTS-5 inhibition?

A4: To confirm the specificity of this compound, consider the following control experiments:

  • Use a structurally unrelated ADAMTS-5 inhibitor: Comparing the effects of this compound with another known ADAMTS-5 inhibitor can help confirm that the observed phenotype is due to the inhibition of the target.

  • Use a negative control compound: A molecule with a similar chemical structure to this compound but with no or significantly lower inhibitory activity against ADAMTS-5 can serve as a negative control.

  • Rescue experiment: If possible, overexpressing a resistant form of ADAMTS-5 in your cells could demonstrate that the effects of the inhibitor are target-specific.

  • Knockdown/knockout studies: Comparing the phenotype of cells treated with this compound to cells where ADAMTS-5 has been genetically knocked down or knocked out can provide strong evidence for target specificity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at expected effective concentrations. The inhibitor concentration is too high and causing cytotoxicity.Perform a cytotoxicity assay (e.g., CCK-8 or MTT) to determine the maximum non-toxic concentration. See --INVALID-LINK--.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the cell culture medium is below the cytotoxic threshold for your cell type (typically ≤ 0.1%).
No or weak inhibitory effect observed. The inhibitor concentration is too low.Perform a dose-response assay with a wider and higher concentration range. See --INVALID-LINK--.
The inhibitor is degraded or inactive.Check the storage conditions and age of the inhibitor stock solution. Prepare a fresh stock solution if necessary.
The cell-based assay is not sensitive enough to detect the effect.Optimize the assay conditions, such as incubation time, cell density, or the method of measuring the downstream effect.
Inconsistent results between experiments. Variation in cell passage number or confluency.Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and confluency for each experiment.
Inaccurate pipetting or dilution of the inhibitor.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor in the medium for better consistency across wells.
Suspected off-target effects. The inhibitor may be interacting with other metalloproteinases or cellular targets.Broad-spectrum metalloproteinase inhibitors are known to have off-target effects.[1] To assess specificity, test the inhibitor's effect on cells that do not express ADAMTS-5 or use a panel of related enzymes to check for cross-reactivity.

Experimental Protocols

Protocol 1: Determining Cytotoxicity of this compound using a CCK-8 Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on your target cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Target cells (e.g., human chondrocytes)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Inhibitor Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability (%) against the log of the inhibitor concentration to generate a cytotoxicity curve.

Protocol 2: Dose-Response Assay to Determine the Optimal Concentration of this compound

This protocol is designed to determine the effective concentration (EC50) or the optimal inhibitory concentration of this compound for your specific cell-based assay. This example uses IL-1β to induce ADAMTS-5 activity in chondrocytes.

Materials:

  • Human chondrocytes

  • Complete chondrocyte culture medium

  • This compound

  • DMSO

  • Recombinant human IL-1β

  • 96-well cell culture plates

  • Reagents for your specific downstream assay (e.g., DMMB assay for aggrecan degradation, see Protocol 3)

Procedure:

  • Cell Seeding and Starvation:

    • Seed chondrocytes in a 96-well plate at a density that allows for optimal response to IL-1β (e.g., 2 x 10^4 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours.

    • Replace the medium with a serum-free or low-serum medium and incubate for another 12-24 hours to synchronize the cells.

  • Inhibitor Pre-treatment:

    • Prepare a range of this compound concentrations in the serum-free/low-serum medium (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) and a no-inhibitor control.

    • Remove the starvation medium and add 100 µL of the medium containing the different inhibitor concentrations or controls to the respective wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare a solution of IL-1β in the serum-free/low-serum medium at a concentration known to induce ADAMTS-5 expression and activity (e.g., 10 ng/mL).

    • Add the IL-1β solution to all wells except for the unstimulated control wells.

    • Incubate the plate for the desired duration to allow for ADAMTS-5-mediated effects (e.g., 24-48 hours for aggrecan degradation).

  • Downstream Assay:

    • Perform your chosen assay to measure the effect of ADAMTS-5 inhibition. For example, collect the culture supernatant to measure aggrecan degradation using the DMMB assay (see --INVALID-LINK--).

  • Data Analysis:

    • Quantify the results of your downstream assay.

    • Normalize the data to the stimulated (IL-1β + vehicle) control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Protocol 3: Aggrecan Degradation Assay using DMMB

This protocol describes the use of the 1,9-dimethylmethylene blue (DMMB) colorimetric assay to quantify the amount of sulfated glycosaminoglycans (sGAGs) released into the cell culture medium, which is an indicator of aggrecan degradation.

Materials:

  • Cell culture supernatant collected from the dose-response experiment

  • DMMB dye solution (16 mg/L 1,9-dimethylmethylene blue, 3.04 g/L glycine, 2.37 g/L NaCl, 95 mL/L 0.1 M HCl, pH 3.0)

  • Chondroitin sulfate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of chondroitin sulfate standards in the same medium as your samples (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50 µg/mL).

    • Add 20 µL of each standard to the 96-well plate in triplicate.

  • Sample Preparation and Loading:

    • Centrifuge the collected cell culture supernatants to remove any cellular debris.

    • Add 20 µL of each supernatant sample to the 96-well plate in triplicate.

  • DMMB Reaction and Measurement:

    • Rapidly add 200 µL of the DMMB dye solution to each well containing standards and samples.

    • Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The reading should be taken within 5 minutes of adding the dye.

  • Data Analysis:

    • Subtract the absorbance at 595 nm from the absorbance at 525 nm for each well to correct for background.

    • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of sGAGs in your samples.

    • Calculate the percentage of inhibition of sGAG release for each this compound concentration compared to the stimulated control.

Data Presentation

The following tables provide examples of how to structure and present the quantitative data obtained from the cytotoxicity and dose-response assays.

Table 1: Cytotoxicity of this compound on Human Chondrocytes (48h Incubation)

Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
198.54.8
1097.15.5
10095.36.1
100092.87.3
1000075.48.9
10000045.29.5

Table 2: Dose-Response of this compound on IL-1β-induced Aggrecan Degradation

Concentration (nM)Inhibition of sGAG Release (%)Standard Deviation
0 (Vehicle)03.1
0.15.22.5
115.84.2
1048.95.8
10085.34.9
100092.13.7

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the optimization of this compound concentration.

ADAMTS5_Signaling_Pathway IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds NFkB NF-κB Pathway IL1R->NFkB Activates ADAMTS5_gene ADAMTS5 Gene (Transcription) NFkB->ADAMTS5_gene Induces Wnt Wnt/β-catenin Pathway Wnt->ADAMTS5_gene Induces Runx2 Runx2 Runx2->ADAMTS5_gene Induces ADAMTS5_protein ADAMTS-5 (Pro-enzyme) ADAMTS5_gene->ADAMTS5_protein Translation ADAMTS5_active Active ADAMTS-5 ADAMTS5_protein->ADAMTS5_active Activation Aggrecan Aggrecan ADAMTS5_active->Aggrecan Cleaves Degraded_Aggrecan Degraded Aggrecan (sGAGs) Aggrecan->Degraded_Aggrecan Adamts5_IN_3 This compound Adamts5_IN_3->ADAMTS5_active Inhibits

Caption: IL-1β induced ADAMTS-5 signaling pathway in chondrocytes.

Concentration_Optimization_Workflow start Start cytotoxicity 1. Determine Cytotoxicity (e.g., CCK-8 Assay) start->cytotoxicity dose_response 2. Perform Dose-Response Assay (e.g., IL-1β stimulation) cytotoxicity->dose_response Use non-toxic concentrations downstream 3. Measure Downstream Effect (e.g., DMMB Assay for sGAGs) dose_response->downstream analyze 4. Analyze Data (Calculate EC50) downstream->analyze optimal_conc Determine Optimal Concentration analyze->optimal_conc Successful troubleshoot Troubleshoot if necessary analyze->troubleshoot Inconclusive troubleshoot->dose_response Re-evaluate

Caption: Experimental workflow for optimizing inhibitor concentration.

References

Investigating potential off-target effects and cellular toxicity of Adamts-5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects and cellular toxicity of Adamts-5-IN-3.

This compound Overview

This compound is a potent small molecule inhibitor of ADAMTS-5 and ADAMTS-4, with reported IC50 values of 8 nM and 12 nM, respectively. Due to its dual inhibitory activity, it is crucial for researchers to characterize its selectivity and potential for cellular toxicity in their specific experimental models. This guide provides frameworks for these essential investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a potent inhibitor of two key metalloproteinases:

  • ADAMTS-5 (Aggrecanase-2): A primary enzyme responsible for the degradation of aggrecan, a major component of cartilage. Its activity is strongly implicated in the pathogenesis of osteoarthritis.

  • ADAMTS-4 (Aggrecanase-1): Another enzyme involved in aggrecan degradation, often upregulated in inflammatory conditions.

The dual inhibition of both ADAMTS-4 and ADAMTS-5 may be beneficial in therapeutic strategies for osteoarthritis, but it is a critical factor to consider when designing experiments and interpreting results.

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is known to target ADAMTS-4 and ADAMTS-5, small molecule inhibitors can often interact with other proteins, particularly those with similar structural features, such as other metalloproteinases. These "off-target" interactions can lead to unexpected biological effects, confounding experimental results and potentially causing cellular toxicity. Therefore, comprehensive selectivity profiling is essential to ensure that the observed phenotype is a direct result of inhibiting the intended targets.

Q3: What are the potential consequences of inhibiting both ADAMTS-5 and ADAMTS-4?

Simultaneous inhibition of ADAMTS-4 and ADAMTS-5 is generally considered a strategy for preventing cartilage degradation in conditions like osteoarthritis. However, both enzymes have physiological roles beyond cartilage breakdown. For example, ADAMTS-5 is involved in cardiovascular development and skin homeostasis through the processing of versican. ADAMTS-4 has been implicated in various biological processes, and its role in cancer is complex, with both pro- and anti-tumorigenic functions reported. Researchers should be aware of these broader roles when interpreting data from systems where these enzymes are active.

Q4: How can I assess the cellular toxicity of this compound in my cell-based assays?

It is crucial to determine a non-toxic working concentration of this compound for your specific cell type before proceeding with functional assays. A dose-response experiment should be performed to evaluate the effect of the inhibitor on cell viability. Common assays for this purpose are outlined in the troubleshooting guide below.

Troubleshooting Guides

Guide 1: Assessing the Selectivity Profile of this compound

This guide provides a general workflow for determining the selectivity of this compound against a panel of related enzymes, such as other ADAMTS family members and Matrix Metalloproteinases (MMPs).

Experimental Workflow for Selectivity Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound assay_plate In a multi-well plate, combine enzyme, inhibitor dilution, and substrate prep_inhibitor->assay_plate prep_enzymes Select and prepare a panel of purified metalloproteinases (e.g., other ADAMTS, MMPs) prep_enzymes->assay_plate prep_substrate Prepare appropriate fluorogenic substrates for each enzyme prep_substrate->assay_plate incubation Incubate at optimal temperature and time assay_plate->incubation measurement Measure fluorescence/luminescence to determine enzyme activity incubation->measurement data_plot Plot enzyme activity against inhibitor concentration measurement->data_plot ic50_calc Calculate IC50 values for each enzyme data_plot->ic50_calc selectivity_index Determine selectivity index (IC50 off-target / IC50 on-target) ic50_calc->selectivity_index

Caption: Workflow for determining the selectivity of this compound.

Troubleshooting Common Issues in Selectivity Profiling

IssuePossible CauseSuggested Solution
High background signal Substrate instability or autofluorescence of the compound.Run controls with substrate alone and with the compound in the absence of the enzyme. Use a different substrate if necessary.
No inhibition observed for any enzyme Inhibitor degradation, incorrect concentration, or inactive enzyme.Verify the concentration and stability of this compound. Test the activity of each enzyme with a known inhibitor as a positive control.
Inconsistent results between replicates Pipetting errors, temperature fluctuations, or plate reader variability.Ensure accurate pipetting, use a temperature-controlled plate reader, and randomize sample layout on the plate.
Guide 2: Evaluating the Cellular Toxicity of this compound

This guide outlines a workflow for assessing the cytotoxic effects of this compound on a chosen cell line.

Experimental Workflow for Cellular Toxicity Assessment

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_assays Viability/Toxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate at an optimal density cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion inhibitor_treatment Treat cells with a range of this compound concentrations cell_adhesion->inhibitor_treatment incubation_period Incubate for a relevant time period (e.g., 24, 48, 72 hours) inhibitor_treatment->incubation_period assay_choice Perform a cell viability assay (e.g., MTT, MTS, CellTiter-Glo) or a cytotoxicity assay (e.g., LDH release) incubation_period->assay_choice measurement Measure absorbance, fluorescence, or luminescence assay_choice->measurement data_normalization Normalize data to vehicle-treated controls measurement->data_normalization cc50_calc Calculate the CC50 (50% cytotoxic concentration) data_normalization->cc50_calc

Caption: Workflow for assessing the cellular toxicity of this compound.

Troubleshooting Common Issues in Cytotoxicity Assays

IssuePossible CauseSuggested Solution
High variability in cell numbers across wells Uneven cell seeding or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
Interference of the compound with the assay reagents The chemical properties of this compound may interfere with the detection method.Run a cell-free control with the inhibitor and assay reagents to check for direct interactions. Consider using an orthogonal assay method for confirmation.
Unexpected increase in signal at high concentrations Compound precipitation or interaction with cellular components affecting the assay readout.Visually inspect the wells for precipitation. If observed, consider using a different solvent or lower concentrations. An alternative assay may be needed.

Signaling Pathways

Understanding the signaling pathways involving ADAMTS-5 and ADAMTS-4 can provide insights into the potential downstream effects of their inhibition.

G cluster_stimuli Upstream Stimuli cluster_signaling Intracellular Signaling cluster_adamts Target Enzymes cluster_effects Downstream Effects cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nfkb NF-κB Pathway cytokines->nfkb mapk MAPK Pathway cytokines->mapk growth_factors Growth Factors (e.g., FGF2) growth_factors->mapk runx2 Runx2 growth_factors->runx2 mechanical_stress Mechanical Stress wnt Wnt/β-catenin Pathway mechanical_stress->wnt adamts5 ADAMTS-5 Gene Expression & Activity nfkb->adamts5 adamts4 ADAMTS-4 Gene Expression & Activity nfkb->adamts4 mapk->adamts5 mapk->adamts4 wnt->adamts5 wnt->adamts4 runx2->adamts5 runx2->adamts4 aggrecan_degradation Aggrecan Degradation adamts5->aggrecan_degradation versican_processing Versican Processing adamts5->versican_processing adamts4->aggrecan_degradation cartilage_breakdown Cartilage Breakdown aggrecan_degradation->cartilage_breakdown

Caption: Simplified signaling pathways regulating ADAMTS-4 and ADAMTS-5 expression and their downstream effects.

Experimental Protocols

Protocol 1: General Kinase/Protease Selectivity Profiling using a Fluorescence-Based Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of this compound in assay buffer (e.g., from 100 µM to 1 pM).

    • Reconstitute purified enzymes (e.g., various MMPs, other ADAMTS family members) in their recommended buffers to a working concentration.

    • Prepare the appropriate fluorogenic peptide substrate for each enzyme at 2X the final desired concentration.

  • Assay Procedure:

    • In a 96-well black plate, add 25 µL of the diluted this compound or vehicle (DMSO) control to triplicate wells.

    • Add 25 µL of the diluted enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Culture and Treatment:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.

Interpreting unexpected or contradictory results in experiments with Adamts-5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adamts-5-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected or contradictory results during their experiments with this potent and selective ADAMTS-5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2.[1][2] Its primary mechanism involves binding to the active site of the ADAMTS-5 enzyme, thereby preventing the cleavage of its main substrate, aggrecan.[1][3] Aggrecan is a critical component of the extracellular matrix in articular cartilage, responsible for its compressive stiffness.[4][5] By inhibiting aggrecan degradation, this compound aims to slow or prevent cartilage breakdown observed in conditions like osteoarthritis.[1]

Q2: We are observing a significant inhibitory effect of this compound in our in vitro FRET-based assay, but the effect on aggrecan degradation in our human cartilage explant model is less pronounced. Why might this be?

A2: This is a recognized phenomenon with some small-molecule inhibitors. Several factors could contribute to this discrepancy:

  • Substrate Complexity: A simple FRET peptide substrate is a less complex target than the full-length aggrecan molecule embedded within the dense cartilage extracellular matrix.[5] The accessibility of this compound to the ADAMTS-5 enzyme and its active site may be different in the complex 3D environment of the cartilage matrix.

  • Presence of Other Proteases: While this compound is highly selective for ADAMTS-5, other proteases like ADAMTS-4 and various Matrix Metalloproteinases (MMPs) also contribute to cartilage degradation.[6][7] In an explant model, these other enzymes may still be active and contributing to aggrecan breakdown, thus masking the full effect of specific ADAMTS-5 inhibition.

  • Cellular Uptake and Efflux: The cellular environment of the cartilage explant may involve active uptake or efflux of the inhibitor by chondrocytes, affecting its local concentration at the site of action.

  • Inhibitor Stability: The inhibitor may have a different stability profile in the complex biological milieu of the cartilage explant culture compared to a purified in vitro assay system.

Q3: Our results in a mouse model of osteoarthritis are very promising, but we are concerned about the translatability to human osteoarthritis. What are the key considerations?

A3: This is a critical point in the development of ADAMTS-5 inhibitors. While mouse models have been instrumental, there are known species-specific differences:

  • Relative Importance of ADAMTS-4 vs. ADAMTS-5: In many mouse models of osteoarthritis, ADAMTS-5 is considered the primary aggrecanase.[8][9][10] However, in human osteoarthritis, both ADAMTS-4 and ADAMTS-5 are implicated, and their relative contributions may vary depending on the inflammatory context.[6][8][10] Specifically, ADAMTS-4 expression is often induced by pro-inflammatory cytokines in human chondrocytes, whereas ADAMTS-5 expression can be more constitutive.[7][10]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can differ between mice and humans, leading to different exposure levels and target engagement in the joint.

  • Disease Heterogeneity: Human osteoarthritis is a complex and heterogeneous disease. The specific patient population and the inflammatory state of their cartilage may influence the efficacy of a highly selective ADAMTS-5 inhibitor.[11]

Q4: We have observed some unexpected off-target effects in our cell-based assays that are not related to cartilage biology. Could this compound be affecting other pathways?

A4: While this compound is designed for high selectivity, it is important to consider potential off-target effects or unexpected biological roles of ADAMTS-5.

  • Selectivity Profile: It is crucial to profile this compound against a broad panel of related proteases, including other ADAMTS family members and MMPs, to fully understand its selectivity.[6][12][13] Even with high selectivity, minor inhibition of other proteases could lead to unexpected phenotypes in sensitive cell-based systems.

  • Non-Canonical Roles of ADAMTS-5: ADAMTS-5 is known to cleave other substrates besides aggrecan, such as versican, which is important in cardiovascular development and other tissues.[7] Inhibition of ADAMTS-5 could therefore have unintended consequences in tissues where these other substrates are prevalent. There are also contradictory reports on the role of ADAMTS5 in other diseases like cancer, where its expression has been associated with both good and poor prognosis, suggesting complex, context-dependent functions.[14]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Assays
Potential Cause Troubleshooting Step
Enzyme Activity Variability Ensure consistent source, purity, and activity of recombinant ADAMTS-5. Perform an active site titration to determine the concentration of active enzyme before each experiment.[6][15]
Assay Buffer Composition The presence of detergents (e.g., Brij-35) can impact enzyme activity and inhibitor performance. Optimize and standardize the concentration of any additives in your assay buffer.[6][13]
Inhibitor Solubility Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. Verify solubility and consider using a different solvent or adjusting the final solvent concentration.
Incubation Times Pre-incubation time of the enzyme with the inhibitor can affect the measured IC50. Standardize the pre-incubation and reaction times across all experiments.[16]
Issue 2: Lack of Efficacy in an Animal Model of Osteoarthritis
Potential Cause Troubleshooting Step
Insufficient Target Engagement Measure the concentration of this compound in the plasma and synovial fluid to ensure adequate exposure at the site of action. Assess target engagement by measuring the inhibition of aggrecan neoepitope (e.g., ARGS) generation in the cartilage.[11]
Animal Model Selection The choice of animal model is crucial. In some models, inflammation-driven ADAMTS-4 activity may play a more dominant role, reducing the apparent efficacy of a selective ADAMTS-5 inhibitor.[8][10]
Timing of Intervention The stage of the disease at which the inhibitor is administered can impact the outcome. Early intervention, when aggrecan degradation is a primary driver, may be more effective than later stages where other degradative enzymes and structural changes are more prominent.
Species Differences in PK/PD Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen.

Data Presentation

Table 1: Selectivity Profile of a Hypothetical Selective ADAMTS-5 Inhibitor (Data is illustrative)

EnzymeIC50 (nM)Selectivity Fold (vs. ADAMTS-5)
ADAMTS-5 10 1
ADAMTS-4>500>50
ADAMTS-1>10,000>1,000
MMP-1>10,000>1,000
MMP-2>5,000>500
MMP-9>10,000>1,000
MMP-13>10,000>1,000
TACE (ADAM17)>10,000>1,000

This table illustrates the typical selectivity profile of a highly selective ADAMTS-5 inhibitor, showing significantly higher IC50 values for other related proteases.[12]

Experimental Protocols

Protocol 1: Human Cartilage Explant Culture for Aggrecan Degradation

  • Cartilage Harvest: Obtain human articular cartilage from a reliable source (e.g., tissue bank, surgical waste).

  • Explant Creation: Create full-thickness cartilage explants of a standardized size (e.g., 3 mm diameter biopsy punch).

  • Equilibration: Equilibrate explants in serum-free DMEM/F-12 medium for 24-48 hours.

  • Stimulation and Treatment:

    • Replace medium with fresh medium containing a pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β and 20 ng/mL Oncostatin M) to induce aggrecan degradation.[17]

    • Concurrently, treat explants with a dose-range of this compound or vehicle control.

  • Culture and Sampling: Culture explants for a defined period (e.g., 7-21 days), collecting the conditioned medium at regular intervals.

  • Analysis:

    • Glycosaminoglycan (GAG) Release: Quantify the amount of GAG released into the medium using a dimethylmethylene blue (DMMB) assay.[17]

    • Aggrecan Neoepitope Generation: Measure the concentration of the specific ADAMTS-cleaved aggrecan fragment (ARGS neoepitope) in the medium using a specific ELISA.[11][17]

    • Tissue Viability: Assess chondrocyte viability at the end of the experiment using a live/dead staining assay.

Protocol 2: In Vitro FRET-based ADAMTS-5 Inhibition Assay

  • Reagents:

    • Recombinant human ADAMTS-5.

    • FRET-based peptide substrate for ADAMTS-5 (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2).[6][15]

    • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.005% Brij-35, pH 7.5).[6][13]

    • This compound serially diluted in DMSO.

  • Procedure:

    • In a 96-well microplate, add assay buffer.

    • Add this compound at various concentrations (final DMSO concentration should be consistent and low, e.g., <1%).

    • Add a fixed concentration of recombinant ADAMTS-5 to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for 30-60 minutes at 37°C.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

ADAMTS5_Pathway cluster_matrix Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Pro_Inflammatory_Stimuli->Chondrocyte activate ADAMTS5_Gene ADAMTS5 Gene (Constitutive/Upregulated) Chondrocyte->ADAMTS5_Gene regulates ADAMTS5_Enzyme Active ADAMTS-5 Enzyme ADAMTS5_Gene->ADAMTS5_Enzyme expresses & activates Aggrecan Aggrecan (in Extracellular Matrix) ADAMTS5_Enzyme->Aggrecan cleaves Aggrecan_Fragments Aggrecan Fragments (ARGS Neoepitope) Cartilage_Degradation Cartilage Degradation Aggrecan_Fragments->Cartilage_Degradation leads to Adamts5_IN_3 This compound Adamts5_IN_3->ADAMTS5_Enzyme inhibits

Caption: ADAMTS-5 signaling pathway in cartilage degradation and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected/Contradictory Result with this compound Check_In_Vitro In Vitro vs. Ex Vivo/In Vivo Discrepancy? Start->Check_In_Vitro Check_Species Mouse vs. Human Discrepancy? Check_In_Vitro->Check_Species No In_Vitro_Yes Review: - Substrate Complexity - Matrix Permeability - Presence of other proteases Check_In_Vitro->In_Vitro_Yes Yes Check_Off_Target Potential Off-Target Effects? Check_Species->Check_Off_Target No Species_Yes Consider: - ADAMTS-4 vs. ADAMTS-5 roles - PK/PD differences - Disease model relevance Check_Species->Species_Yes Yes Off_Target_Yes Action: - Broaden selectivity profiling - Investigate non-canonical  ADAMTS-5 substrates (e.g., versican) Check_Off_Target->Off_Target_Yes Yes Re_evaluate Re-evaluate Hypothesis & Experimental Design Check_Off_Target->Re_evaluate No In_Vitro_Yes->Re_evaluate Species_Yes->Re_evaluate Off_Target_Yes->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

How to properly control for vehicle effects when using Adamts-5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Adamts-5-IN-3, focusing on the critical aspect of vehicle selection and control for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is a poorly water-soluble compound, requiring a specific vehicle for in vivo delivery. Several formulations can be used depending on the route of administration and experimental model. Commonly used vehicles include multi-component solvent systems to achieve adequate solubility and bioavailability. For intraperitoneal or intravenous injections, a common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] Another option is a formulation with 10% DMSO and 90% corn oil.[1] For oral administration, a suspension in carboxymethylcellulose sodium (CMC-Na) can be prepared.[3]

Q2: How do I properly prepare the vehicle and the this compound solution?

A2: It is crucial to prepare the vehicle and the final solution correctly to ensure the compound is fully dissolved and stable. For multi-component vehicles, it is recommended to add each solvent one by one and ensure complete mixing at each step before adding the next component.[1][2] To aid dissolution, gentle heating and/or sonication can be applied.[1][2] Always use a freshly prepared solution for each experiment to avoid precipitation and degradation of the compound.

Q3: What is a vehicle control, and why is it essential in my experiments?

A3: A vehicle control group is a set of animals that receives the same vehicle solution (e.g., DMSO, PEG300, Tween-80, and Saline mixture) without the active compound, this compound. This control is critical to distinguish the pharmacological effects of the inhibitor from any biological effects of the vehicle itself. Vehicles, especially those containing organic solvents like DMSO or detergents like Tween-80, can have their own physiological effects that could be misinterpreted as a drug effect.[4]

Q4: What are the potential side effects of the vehicle, and how can I mitigate them?

A4: The components of the vehicle can have biological effects. For instance, high concentrations of DMSO can lead to neurotoxicity and motor impairment.[4] Polyethylene glycol (PEG) and Tween-80 can also induce physiological responses. To mitigate these effects, it is important to use the lowest effective concentration of the vehicle components and to keep the administered volume as low as possible. Always include a vehicle-only control group to account for any background effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - Incorrect solvent ratio- Low temperature- Solution prepared too far in advance- Ensure the solvents are added in the correct order and mixed thoroughly.- Gentle warming and sonication can aid dissolution.[1][2]- Prepare the solution fresh before each use.
Unexpected biological effects in the vehicle control group - The vehicle itself is causing a physiological response.- Lower the concentration of organic solvents (e.g., DMSO) if possible.- Test different vehicle formulations to find one with minimal background effects.- Ensure the volume of administration is appropriate for the animal's weight.
High variability in experimental results - Inconsistent preparation of the dosing solution.- The compound is not fully solubilized.- Standardize the protocol for solution preparation.- Visually inspect the solution for any precipitates before administration.- Use a consistent and validated vehicle formulation across all experiments.
No observable effect of this compound - Poor bioavailability due to improper formulation.- Degradation of the compound.- Confirm the solubility of this compound in the chosen vehicle.- Consider an alternative vehicle or route of administration.- Store the stock compound under recommended conditions (e.g., -20°C or -80°C) and use freshly prepared solutions.[1]

In Vivo Vehicle Formulations for this compound

The following table summarizes common vehicle formulations for in vivo studies with this compound. The choice of vehicle will depend on the specific experimental design, including the route of administration and the animal model.

Vehicle Composition Route of Administration Achievable Solubility Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineInjection (e.g., i.p., i.v.)≥ 5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Injection (e.g., i.p., i.v.)≥ 5 mg/mL[1]
10% DMSO, 90% Corn OilInjection (e.g., i.p., s.c.)≥ 5 mg/mL[1]
5% DMSO, Corn OilInjection-[3]
Carboxymethylcellulose sodium (CMC-Na)OralHomogeneous suspension[3]

Experimental Protocols

Preparation of this compound in a Multi-Component Vehicle for Injection
  • Prepare the Vehicle Mixture:

    • In a sterile tube, add 10% of the final volume of Dimethyl sulfoxide (DMSO).

    • Add 40% of the final volume of Polyethylene glycol 300 (PEG300) and mix thoroughly with the DMSO.

    • Add 5% of the final volume of Tween-80 and vortex until the solution is homogeneous.

    • Add 45% of the final volume of sterile saline and mix thoroughly.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • Add the prepared vehicle to the powder to achieve the desired final concentration.

    • Vortex the solution. If necessary, gently warm the tube and sonicate until the compound is completely dissolved and the solution is clear.[1][2]

  • Administration:

    • Administer the freshly prepared solution to the experimental animals via the desired injection route (e.g., intraperitoneal).

    • Administer an equal volume of the vehicle-only solution to the control group.

Visualizing Experimental Design and Logic

Experimental Workflow for In Vivo Studies

G cluster_analysis Analysis prep_inhibitor Prepare this compound in Vehicle treatment_group Treatment Group prep_vehicle Prepare Vehicle Only (Control) control_group Vehicle Control Group admin_inhibitor Administer this compound Solution treatment_group->admin_inhibitor admin_vehicle Administer Vehicle Solution control_group->admin_vehicle data_collection Data Collection (e.g., tissue harvesting, behavioral tests) admin_inhibitor->data_collection admin_vehicle->data_collection comparison Compare Outcomes: Treatment vs. Control data_collection->comparison conclusion Draw Conclusions on Inhibitor Efficacy comparison->conclusion

Caption: Workflow for an in vivo experiment using this compound with a vehicle control.

Troubleshooting Vehicle-Related Effects

G start Unexpected Effect Observed in Vehicle Control Group check_protocol Review Vehicle Preparation Protocol start->check_protocol is_consistent Was Protocol Followed Consistently? check_protocol->is_consistent re_prepare Re-prepare Vehicle and Repeat Control Arm is_consistent->re_prepare No is_effect_present Is Effect Still Present? is_consistent->is_effect_present Yes re_prepare->is_effect_present consider_alt Consider Alternative Vehicle Formulation is_effect_present->consider_alt Yes end Proceed with Experiment is_effect_present->end No inherent_effect Acknowledge and Report Inherent Vehicle Effect consider_alt->inherent_effect

Caption: Decision tree for troubleshooting unexpected effects in the vehicle control group.

Relationship Between Components in an In Vivo Study

G inhibitor This compound (Active Compound) animal_model Animal Model (e.g., Mouse, Rat) inhibitor->animal_model outcome Experimental Outcome (Pharmacological Effect) inhibitor->outcome Desired Effect vehicle Vehicle (e.g., DMSO, PEG300, etc.) vehicle->animal_model vehicle->outcome Potential Undesired (Confounding) Effect animal_model->outcome Biological Response

Caption: The interplay of inhibitor, vehicle, and animal model on the experimental outcome.

References

Strategies for minimizing experimental variability in Adamts-5-IN-3 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adamts-5-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and troubleshooting common issues encountered when working with this potent ADAMTS-5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). It also exhibits inhibitory activity against ADAMTS-4.[1] ADAMTS-5 is a key enzyme responsible for the degradation of aggrecan, a major proteoglycan component of articular cartilage.[2] By inhibiting ADAMTS-5, this compound prevents the breakdown of aggrecan, making it a valuable tool for research into diseases involving cartilage degradation, such as osteoarthritis.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at 4°C, protected from moisture and light. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.[3]

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation can sometimes occur, especially with concentrated stock solutions. If you observe precipitation or phase separation, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q4: What is the selectivity profile of this compound?

This compound is a potent inhibitor of both ADAMTS-5 and ADAMTS-4.[1] While it is highly effective against these two aggrecanases, researchers should be aware of its dual activity when interpreting experimental results. For studies requiring highly specific inhibition of only ADAMTS-5, it is advisable to include appropriate controls, such as comparing results with other, more selective inhibitors if available, or using genetic knockout/knockdown models.

Troubleshooting Guides

In Vitro & Ex Vivo Experiments
Issue Potential Cause(s) Troubleshooting Strategy
High variability in aggrecanase activity assays - Inconsistent inhibitor concentration- Inactive enzyme- Substrate degradation- Pipetting errors- Prepare fresh dilutions of this compound from a new aliquot for each experiment.- Confirm the activity of the recombinant ADAMTS-5 enzyme using a positive control.- Ensure the FRET substrate or aggrecan has been stored correctly and is not degraded.- Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes.
Inconsistent results in cell-based assays (e.g., chondrocyte cultures) - Cell passage number and health- Inconsistent seeding density- Mycoplasma contamination- Cytotoxicity of the inhibitor at high concentrations- Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density across all wells.- Regularly test cell cultures for mycoplasma contamination.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell type using a cell viability assay (e.g., MTT, Calcein AM).[4][5][6]
Difficulty detecting aggrecan fragments (e.g., ARGS neoepitope) by Western blot - Low levels of aggrecan degradation- Insufficient protein loading- Poor antibody quality or incorrect dilution- Inefficient protein transfer- Ensure the stimulus (e.g., IL-1β) is potent enough to induce detectable aggrecanolysis.- Concentrate conditioned media to increase the amount of aggrecan fragments loaded on the gel.- Use a validated antibody specific for the ARGS neoepitope at the recommended dilution.- Optimize Western blot transfer conditions (time, voltage) for large proteoglycan fragments.
In Vivo Experiments
Issue Potential Cause(s) Troubleshooting Strategy
High variability in cartilage degradation in animal models of osteoarthritis - Inconsistent surgical procedure (e.g., DMM model)- Variable drug delivery and retention in the joint- Animal-to-animal variability in disease progression- Standardize the surgical procedure to minimize variability between animals.- For intra-articular injections, ensure consistent injection volume and location. Consider using a delivery system (e.g., hydrogel) to prolong joint residence time.[7]- Increase the number of animals per group to account for biological variability.
Apparent lack of efficacy of this compound - Insufficient dose or dosing frequency- Poor bioavailability at the target site- Rapid clearance from the joint- Perform a dose-ranging study to determine the optimal effective dose.- Analyze the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure in the joint tissue.[8]- Consider alternative routes of administration or formulation strategies to improve local bioavailability.[1][7]
Observed off-target effects - Inhibition of other metalloproteinases (e.g., ADAMTS-4)- Non-specific toxicity- Acknowledge the dual inhibition of ADAMTS-4 and interpret results accordingly.[1]- Include a control group treated with a structurally distinct ADAMTS-5 inhibitor if available.- Perform thorough toxicological assessments in your animal model.

Experimental Protocols

Aggrecanase Activity Assay (FRET-based)

This protocol is a general guideline for measuring ADAMTS-5 activity using a FRET peptide substrate.

Materials:

  • Recombinant active ADAMTS-5

  • ADAMTS-5 FRET substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35[9]

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration).

  • Add recombinant ADAMTS-5 to each well and incubate for 1 hour at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Record data at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Western Blot for Aggrecan Fragments (ARGS Neoepitope)

This protocol provides a general method for detecting the ARGS neoepitope generated by ADAMTS-5 cleavage of aggrecan.

Materials:

  • Conditioned media from cell or explant cultures

  • Protein concentration system (e.g., centrifugal filters)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: Anti-ARGS neoepitope antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Collect conditioned media from experimental cultures.

  • Concentrate the media to enrich for aggrecan fragments.

  • Determine the protein concentration of the concentrated samples.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE. Due to the large size of aggrecan fragments, a low percentage acrylamide gel may be required.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ARGS antibody overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify the band intensity using densitometry software.

Signaling Pathways and Experimental Workflows

ADAMTS-5 Regulatory Signaling Pathway in Chondrocytes

The expression and activity of ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, including Wnt/β-catenin, NF-κB, and Runx2. These pathways can be activated by pro-inflammatory cytokines like IL-1β and mechanical stress, leading to increased ADAMTS-5 expression and subsequent cartilage degradation.

ADAMTS5_Regulation IL1b IL-1β NFkB NF-κB IL1b->NFkB activates MechanicalStress Mechanical Stress Runx2 Runx2 MechanicalStress->Runx2 activates Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin stabilizes ADAMTS5_gene ADAMTS5 Gene NFkB->ADAMTS5_gene promotes transcription Runx2->ADAMTS5_gene promotes transcription beta_catenin->ADAMTS5_gene promotes transcription ADAMTS5_protein ADAMTS-5 Protein ADAMTS5_gene->ADAMTS5_protein expression Aggrecan Aggrecan ADAMTS5_protein->Aggrecan cleaves Aggrecan_degradation Aggrecan Degradation Aggrecan->Aggrecan_degradation Adamts5_IN_3 This compound Adamts5_IN_3->ADAMTS5_protein inhibits Experimental_Workflow start Start culture Culture Chondrocytes or Cartilage Explants start->culture treat Treat with this compound and/or Vehicle culture->treat stimulate Stimulate with IL-1β treat->stimulate collect Collect Conditioned Media and Cell/Tissue Lysates stimulate->collect assay Perform Assays collect->assay aggrecanase_assay Aggrecanase Activity (FRET) assay->aggrecanase_assay western_blot Western Blot (ARGS Neoepitope) assay->western_blot viability_assay Cell Viability (MTT/Calcein AM) assay->viability_assay analyze Analyze and Interpret Data aggrecanase_assay->analyze western_blot->analyze viability_assay->analyze end End analyze->end

References

Refining and optimizing existing protocols for ADAMTS-5 enzymatic activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and optimizing ADAMTS-5 enzymatic activity assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during ADAMTS-5 enzymatic assays in a direct question-and-answer format.

Category: Weak or No Signal

Q1: My assay shows very low or no fluorescent signal. What are the potential causes?

A1: Weak or no signal can stem from several factors:

  • Inactive Enzyme: ADAMTS-5 is a zinc-dependent metalloproteinase; ensure that your assay buffer contains the necessary cofactors like Ca²⁺ and Zn²⁺.[1] Accidental inclusion of chelating agents like EDTA will completely inhibit the enzyme.[1] Also, verify that the enzyme has been stored correctly (typically at -20°C or -80°C in glycerol stocks) and has not undergone multiple freeze-thaw cycles.[2]

  • Incorrect Assay Conditions: The optimal temperature for the assay is 37°C.[3] Ensure your incubator or plate reader is calibrated correctly. Incubation times may need to be optimized; for low enzyme concentrations, activity may not be detectable for several hours.[3]

  • Component Degradation: Ensure all assay components, especially the enzyme and the FRET substrate, are within their expiration dates and have been thawed and mixed properly before use.[4]

  • Cellular Uptake (Cell-based Assays): Chondrocytes and other cells can rapidly internalize ADAMTS-5 via the LRP1 receptor, removing it from the medium and making its activity undetectable.[5][6] This can be circumvented by using an antibody that blocks LRP1-mediated endocytosis.[5][7]

Category: High Background Signal

Q2: I'm observing a high background signal in my "no enzyme" control wells. Why is this happening?

A2: A high background signal can compromise your results and is often caused by:

  • Substrate Instability: FRET substrates can be sensitive to light or may undergo spontaneous hydrolysis. Prepare substrate solutions fresh and protect them from light.

  • Sample Interference: Components within your sample, such as serum or tissue homogenates, may be autofluorescent. Always run a "sample only" control (without substrate) to quantify this.

  • Contamination: Microbial contamination can lead to proteolytic degradation of the substrate. Use sterile reagents and pipette tips.

  • Reader Settings: Ensure the excitation and emission wavelengths on your spectrofluorometer are correctly set for your specific FRET substrate. For the common Abz/Dpa-based substrate, typical wavelengths are λex = 300 nm and λem = 430 nm.[8]

Category: Poor Reproducibility & Inconsistent Results

Q3: My results are not consistent between replicate wells or experiments. What should I check?

A3: Poor reproducibility is a common issue that can often be resolved by careful technique:

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated. When preparing serial dilutions for standards or inhibitors, avoid pipetting very small volumes. Preparing a master mix for common reagents helps ensure consistency across wells.[4]

  • Incomplete Reagent Mixing: Vortex or gently mix all components after thawing to ensure they are in a homogenous solution. This is especially important for enzyme stocks stored in glycerol.[4]

  • Temperature Fluctuations: Avoid letting reagents sit on ice for extended periods before starting the reaction.[4] Use a pre-warmed plate reader or incubator to ensure the reaction starts at the correct temperature for all wells simultaneously.

  • Air Bubbles: Air bubbles in the wells can interfere with optical readings. Pipette gently against the wall of the well to avoid their formation.[4]

Category: Issues with Substrate & Specificity

Q4: I suspect my signal is not specific to ADAMTS-5. How can I confirm this and what can I do?

A4: Substrate specificity is a critical challenge. The most commonly used FRET substrate for ADAMTS-5 (Abz-TESE~SRGAIY-Dpa-KK-NH₂) is known to be cleaved by other proteases.[9][10][11]

  • Lack of Selectivity: This substrate can be efficiently cleaved by the related enzyme ADAMTS-4 (aggrecanase-1) and even more so by some matrix metalloproteinases (MMPs), such as MMP-2.[9][11]

  • Confirmation of Specificity: To confirm the signal is from ADAMTS-5, run parallel assays with specific inhibitors. A broad-spectrum metalloproteinase inhibitor like EDTA should abolish the signal.[1] More specific inhibitors or neutralizing antibodies can help differentiate between ADAMTS-5 and ADAMTS-4 activity.

  • Improving Selectivity: If cross-reactivity is a concern, consider using newly developed, more selective FRET substrates. For example, substrates 3 (KY(NO2)TESESRGK(Abz)IYYKKG) and 26 have shown significantly higher selectivity for ADAMTS-5 over ADAMTS-4 and various MMPs.[10][11] The ancillary domains (non-catalytic portions) of ADAMTS-5 are crucial for substrate recognition, and truncated versions of the enzyme may exhibit different specificity compared to the full-length protein.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the essential components of a standard ADAMTS-5 activity assay buffer?

A1: A typical assay buffer is designed to maintain pH and provide the necessary cofactors for enzymatic activity. Key components include a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), salt (e.g., 150 mM NaCl), a calcium source (e.g., 10 mM CaCl₂), and a non-ionic surfactant (e.g., 0.05% Brij-35).[1][3]

Q2: Why is a surfactant like Brij-35 included in the assay buffer?

A2: Non-ionic surfactants like Brij-35 are included to prevent the enzyme and substrate from aggregating and adsorbing to the surfaces of the microplate wells. Studies have shown that optimizing the surfactant concentration is crucial; a concentration of 0.005% (v/v) Brij-35 has been reported to yield the highest rate of substrate cleavage.[10][11]

Q3: What are the minimum required controls for a reliable ADAMTS-5 assay?

A3: To ensure the validity of your results, every assay plate should include the following controls:

  • No-Enzyme Control ("Substrate Only"): Contains the substrate in assay buffer but no ADAMTS-5. This measures the background fluorescence and substrate stability.[3]

  • No-Substrate Control ("Enzyme Only"): Contains the enzyme in assay buffer but no substrate. This accounts for any intrinsic fluorescence from the enzyme preparation.

  • Inhibited Control: Contains enzyme and substrate, plus a potent inhibitor like 10-20 mM EDTA. This demonstrates that the observed activity is from a metalloproteinase.[3]

  • Positive Control: A known concentration of active ADAMTS-5 that has previously shown reliable activity.

Q4: How can I determine the concentration of active enzyme in my preparation?

A4: The total protein concentration measured by absorbance (A280) may include inactive enzyme. The concentration of active enzyme can be determined through active-site titration using a tight-binding inhibitor like TIMP-3 (Tissue Inhibitor of Metalloproteinases-3).[3] By plotting the fractional enzyme activity against increasing concentrations of TIMP-3, the active enzyme concentration can be extrapolated.[3][10]

Q5: What is the difference between an endpoint assay and a kinetic assay?

A5: In an endpoint assay , the reaction is stopped after a fixed period, and a single reading is taken. This is simpler but can be misleading if the reaction rate is not linear over the entire incubation time. In a kinetic assay , the fluorescence is measured repeatedly over time. This allows for the calculation of the initial reaction velocity (V₀), which is a more accurate measure of enzyme activity, and confirms that the rate is linear during the measurement period.[3]

Section 3: Experimental Protocols

Protocol 1: General FRET-Based Activity Assay

This protocol is adapted for measuring ADAMTS-5 activity using a quenched fluorescent peptide substrate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.[3] Store at 4°C.
  • ADAMTS-5 Enzyme: Thaw on ice and prepare desired dilutions in cold Assay Buffer immediately before use. A final concentration of 0.4-5 nM is often recommended.[3]
  • FRET Substrate: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute in Assay Buffer to the desired working concentration. For the Abz-TESE~SRGAIY-Dpa-KK-NH₂ substrate, a final concentration of 20 µM is typical.[3]
  • Inhibitor (Control): Prepare a 100 mM EDTA stock solution, pH 8.0.

2. Assay Procedure:

  • Design a 96-well black microplate layout for all samples and controls (e.g., "substrate-only," "inhibitor," "test samples").
  • Add 80 µl of Assay Buffer to all wells.[3]
  • Add 50 µl of the appropriate enzyme dilution to all wells except the "substrate-only" controls. For these, add 50 µl of Assay Buffer.[3]
  • For inhibitor control wells, add a small volume of concentrated EDTA to achieve a final concentration of ~10-20 mM.
  • Pre-incubate the plate at 37°C for 30-60 minutes.[3]
  • Initiate the reaction by adding 20 µl of the FRET substrate working solution to all wells.[3]
  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
  • Monitor the increase in fluorescence intensity over 1-2 hours, taking readings every 1-2 minutes. Use excitation/emission wavelengths appropriate for the substrate (e.g., λex = 300 nm, λem = 430 nm).[3][8]

3. Data Analysis:

  • For each well, subtract the fluorescence reading at time zero from all subsequent readings (ΔRFU).
  • Plot ΔRFU against time. The initial, linear portion of this curve represents the reaction rate.
  • Calculate the slope of this linear portion (ΔRFU/minute) to determine the initial velocity (V₀).
  • Compare the rates of test samples to controls.

Protocol 2: ELISA-Based Aggrecan Cleavage Assay

This protocol measures the generation of a specific aggrecan cleavage product (ARGSVIL neoepitope) and is a more direct measure of aggrecanase activity.[1]

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij 35.[1]
  • Substrate: Recombinant aggrecan interglobular domain (IGD) at a working concentration of 0.1 µM in Reaction Buffer.[1]
  • Stop Solution: 10 mM EDTA in a suitable buffer.[1]

2. Assay Procedure:

  • In a microcentrifuge tube, incubate various concentrations of ADAMTS-5 with the aggrecan IGD substrate. The total reaction volume is typically 100 µL.[1]
  • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.[1]
  • Stop the reaction by adding an excess of Stop Solution.[1]
  • Quantify the amount of the generated ARGSVIL neoepitope using a specific sandwich ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using a synthetic peptide standard with the ARGSVIL N-terminus.
  • Use the standard curve to calculate the concentration of the cleavage product in your samples.
  • Relate the amount of product generated to the enzyme concentration and incubation time to determine specific activity.

Section 4: Quantitative Data Summary

Table 1: Comparison of Typical Assay Buffer Compositions

ComponentBuffer 1 (FRET Assay)[3]Buffer 2 (ELISA Assay)[1]Buffer 3 (QF Assay)[8]Purpose
Buffer 50 mM Tris-HCl, pH 7.550 mM Tris-HCl, pH 7.550 mM Tris/HCl, pH 7.5pH Stability
Salt 150 mM NaCl150 mM NaCl100 mM NaClMaintain Ionic Strength
Cofactor 1 10 mM CaCl₂5 mM CaCl₂10 mM CaCl₂Enzyme Structure/Activity
Cofactor 2 Not specified10 µM ZnCl₂Not specifiedCatalytic Activity (Zinc)
Surfactant 0.05% Brij-350.05% Brij-350.05% Brij-35Prevent Aggregation
Preservative 0.02% NaN₃Not specified0.02% NaN₃Inhibit Microbial Growth

Table 2: Kinetic Parameters and Selectivity of Different FRET Substrates for ADAMTS-5

Substrate NameKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Selectivity (ADAMTS-5 vs. ADAMTS-4)Reference
Current Substrate (Abz-TESE↓SRGAIY-Dpa-KK-NH₂)125.23.612.91 x 10⁴~5-fold[10][11]
Substrate 3 (KY(NO₂)TESE↓SRGK(Abz)IYYKKG)29.51.876.32 x 10⁴~16-fold[10][11]
Substrate 26 76.93.324.44 x 10⁴~13-fold[10][11]

Lower Kₘ indicates stronger substrate binding. Higher kcat/Kₘ indicates greater catalytic efficiency.

Table 3: Recommended Concentration Ranges for Assay Components

ComponentFinal ConcentrationNotesReference
ADAMTS-5 Enzyme 0.4 nM - 40 nMLower concentrations may require longer incubation times.[3]
FRET Substrate 0.5 µM - 20 µMShould ideally be at or below the Kₘ for accurate kinetic studies.[3]
Aggrecan IGD Substrate 0.1 µMFor ELISA-based assays.[1]
TIMP-3 (for titration) 3.9 nM - 250 nMRange depends on the expected active enzyme concentration.[3]
Brij-35 Surfactant 0.005% - 0.05% (v/v)0.005% was found to be optimal in one study.[10][11]

Section 5: Visualizations

ADAMTS_5_FRET_Assay_Workflow ADAMTS-5 FRET Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate design_plate Design 96-Well Plate Layout (Samples & Controls) prep_reagents->design_plate add_buffer Add Buffer and Enzyme to Plate pre_incubate Pre-incubate Plate at 37°C add_buffer->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate read_plate Read Plate Kinetically in Fluorometer at 37°C add_substrate->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_rate Calculate Initial Velocity (V₀) from Linear Slope plot_data->calc_rate analyze_results Compare Sample Rates to Controls calc_rate->analyze_results

Caption: General experimental workflow for a kinetic ADAMTS-5 FRET assay.

ADAMTS_5_Troubleshooting_Logic Troubleshooting Logic Flow cluster_low Weak / No Signal cluster_high High Background cluster_spec Poor Specificity start Problem Observed low_signal Weak / No Signal start->low_signal Low RFU high_bg High Background start->high_bg High Control RFU poor_spec Poor Specificity start->poor_spec Activity with non-target inhibitors check_enzyme 1. Check Enzyme - Proper storage? - Active-site titration? low_signal->check_enzyme check_buffer 2. Check Buffer - Missing Ca²⁺/Zn²⁺? - Contains EDTA? check_enzyme->check_buffer check_conditions 3. Check Conditions - Correct Temp (37°C)? - Sufficient incubation time? check_buffer->check_conditions check_substrate 1. Check Substrate - Freshly prepared? - Protected from light? high_bg->check_substrate check_sample 2. Check Sample - Autofluorescence? - Run 'sample only' control check_substrate->check_sample check_contamination 3. Check for Contamination - Use sterile technique check_sample->check_contamination run_inhibitor 1. Run Controls - Use specific inhibitors (e.g., for ADAMTS-4, MMPs) poor_spec->run_inhibitor change_substrate 2. Consider New Substrate - Use highly selective FRET peptides run_inhibitor->change_substrate

Caption: A decision tree for troubleshooting common ADAMTS-5 assay issues.

ADAMTS_5_Regulation_Pathway ADAMTS-5 Activation and Regulation Pathway Pro_ADAMTS5 Pro-ADAMTS-5 (Inactive) Active_ADAMTS5 Active ADAMTS-5 Pro_ADAMTS5->Active_ADAMTS5 Activation Aggrecan Aggrecan (in ECM) Active_ADAMTS5->Aggrecan Cleaves Degradation Endocytosis & Degradation Active_ADAMTS5->Degradation Furin Furin (Proprotein Convertase) Furin->Pro_ADAMTS5 Cleaves Pro-domain Cleaved_Aggrecan Cleaved Aggrecan Fragments (e.g., ARGS neoepitope) Aggrecan->Cleaved_Aggrecan TIMP3 TIMP-3 (Endogenous Inhibitor) TIMP3->Active_ADAMTS5 Inhibits LRP1 LRP-1 Receptor (on Chondrocyte) LRP1->Active_ADAMTS5 Binds for Clearance

Caption: Regulation of ADAMTS-5 activity via activation, inhibition, and clearance.[13]

References

Validation & Comparative

A comparative analysis of Adamts-5-IN-3 with other commercially available small molecule ADAMTS-5 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available small molecule inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of cartilage in osteoarthritis. This analysis focuses on Adamts-5-IN-3 and compares its biochemical potency with other notable inhibitors, supported by experimental data and detailed methodologies.

ADAMTS-5, also known as aggrecanase-2, is a primary therapeutic target in the development of disease-modifying osteoarthritis drugs (DMOADs) due to its critical role in the breakdown of aggrecan, a major component of the cartilage extracellular matrix.[1] The inhibition of ADAMTS-5 is a promising strategy to slow or prevent the progression of cartilage degradation.[2] This guide will delve into a comparative analysis of this compound and other commercially available small molecule inhibitors.

Comparative Efficacy of Small Molecule ADAMTS-5 Inhibitors

The in vitro potency of ADAMTS-5 inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for this compound and other selected commercially available small molecule inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundTargetIC50 (nM)SelectivitySource
This compound ADAMTS-58ADAMTS-4 (12 nM)MedChemExpress
GLPG1972/S201086 human ADAMTS-519 ± 28-fold selective over ADAMTS-4[3]
rat ADAMTS-5<23 ± 1[3]
Compound 8 ADAMTS-530>50-fold vs ADAMTS-4; >1000-fold vs ADAMTS-1, ADAMTS-13, MMP-13, and TACE[4]
ONO-4817 ADAMTS-5Data not availableSelective ADAMTS-5 inhibitor[5]
BMS-754807 ADAMTS-5Data not availableSelective ADAMTS-5 inhibitor[5]

This compound emerges as a highly potent inhibitor of ADAMTS-5 with a reported IC50 of 8 nM. It also demonstrates potent inhibition of ADAMTS-4 (IC50 = 12 nM), indicating it is a dual ADAMTS-4/5 inhibitor.

GLPG1972/S201086 , a compound that has undergone phase 2 clinical trials, shows high potency for human ADAMTS-5 with an IC50 of 19 nM and exhibits an 8-fold selectivity over ADAMTS-4.[3][6] Its development, however, was terminated as the phase 2 trial did not meet its primary endpoint for reducing cartilage loss.[2][7]

A novel inhibitor identified through encoded library technology (ELT), compound 8 , displays an IC50 of 30 nM for ADAMTS-5 and boasts a significantly higher selectivity profile, being over 50-fold more selective for ADAMTS-5 compared to ADAMTS-4 and over 1000-fold selective against other related proteases.[4]

Signaling Pathways Involving ADAMTS-5 in Osteoarthritis

The expression and activity of ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines and mechanical stress. Understanding these pathways is crucial for the development of targeted therapies.

ADAMTS5_Signaling cluster_stimuli Upstream Stimuli cluster_pathways Signaling Pathways cluster_enzyme Target Enzyme cluster_effect Downstream Effect Inflammatory Cytokines Inflammatory Cytokines Mechanical Stress Mechanical Stress Wnt Wnt Mechanical Stress->Wnt Notch Notch Mechanical Stress->Notch NFkB NFkB ADAMTS5_expression ADAMTS-5 Gene Expression NFkB->ADAMTS5_expression Wnt->ADAMTS5_expression Notch->ADAMTS5_expression Runx2 Runx2 Runx2->ADAMTS5_expression ADAMTS5_protein ADAMTS-5 (Aggrecanase-2) ADAMTS5_expression->ADAMTS5_protein Aggrecan_Degradation Aggrecan Degradation ADAMTS5_protein->Aggrecan_Degradation Cartilage_Degradation Cartilage Degradation Aggrecan_Degradation->Cartilage_Degradation

Caption: Upstream signaling pathways regulating ADAMTS-5 expression in osteoarthritis.

Experimental Protocols

The determination of IC50 values for ADAMTS-5 inhibitors typically involves in vitro enzymatic assays. A common method is a fluorescence-based assay using a specific peptide substrate.

ADAMTS-5 Inhibition Assay (Fluorescence-based):

This protocol is a generalized representation based on methodologies described in the literature.[3][6]

  • Reagents and Materials:

    • Recombinant human ADAMTS-5 (catalytic domain).

    • Fluorogenic peptide substrate, e.g., (Abz-TESE↓SRGAIY-Dpa-KK-NH2), where '↓' indicates the cleavage site.

    • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

    • Test inhibitors (e.g., this compound) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • The test inhibitor is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

    • Recombinant human ADAMTS-5 is diluted in assay buffer to a final concentration that yields a linear reaction rate.

    • In a 96-well plate, the ADAMTS-5 enzyme solution is pre-incubated with the test inhibitor (or DMSO as a vehicle control) for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate to each well.

    • The increase in fluorescence intensity, resulting from the cleavage of the substrate, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Human Cartilage Explant Culture:

To assess the efficacy of inhibitors in a more physiologically relevant model, human cartilage explant cultures are often used.[4]

  • Procedure:

    • Human articular cartilage is obtained from donors and cut into small, uniform pieces (explants).

    • The explants are cultured in a serum-free medium.

    • To induce cartilage degradation, the explants are stimulated with pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Oncostatin M (OSM).

    • The test inhibitor is added to the culture medium at various concentrations.

    • The culture medium is collected at different time points.

  • Analysis:

    • The release of aggrecan fragments into the medium is quantified using methods such as ELISA, specifically targeting the aggrecan neoepitope (ARGSVIL) generated by ADAMTS-5 cleavage.

    • The total glycosaminoglycan (GAG) content remaining in the cartilage explants can also be measured to assess the protective effect of the inhibitor.

Conclusion

This compound is a potent dual inhibitor of ADAMTS-5 and ADAMTS-4. When compared to other commercially available small molecule inhibitors, it demonstrates high potency, comparable to that of the clinically tested compound GLPG1972/S201086. For researchers requiring high selectivity for ADAMTS-5 over other metalloproteinases, inhibitors developed through technologies like ELT may offer an advantage. The choice of an appropriate ADAMTS-5 inhibitor will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the experimental model being used. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other ADAMTS-5 inhibitors.

References

A head-to-head comparison of the efficacy of Adamts-5-IN-3 and GLPG1972 in osteoarthritis models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of two prominent ADAMTS-5 inhibitors reveals differences in their developmental stages and available efficacy data. While both compounds target a key enzyme in osteoarthritis pathogenesis, a direct comparison of their in vivo efficacy is currently hampered by a lack of published data for Adamts-5-IN-3.

This guide provides a comprehensive comparison of this compound and GLPG1972, two small molecule inhibitors of ADAMTS-5, a critical enzyme implicated in the degradation of cartilage in osteoarthritis (OA). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ADAMTS-5 in OA.

Executive Summary

This compound and GLPG1972 are both inhibitors of ADAMTS-5, an aggrecanase that plays a pivotal role in the breakdown of the cartilage matrix. GLPG1972, a selective ADAMTS-5 inhibitor, has undergone extensive preclinical and clinical evaluation, demonstrating chondroprotective effects in animal models of OA. However, its clinical development for OA was halted after a Phase 2b study failed to meet its primary endpoint.

Information on this compound is less extensive in the public domain. It is a potent dual inhibitor of both ADAMTS-5 and ADAMTS-4. While its in vitro potency has been characterized, there is a notable absence of published in vivo efficacy data in established osteoarthritis models. This data gap prevents a direct head-to-head comparison of the in vivo efficacy of these two compounds.

This guide will present the available data for both molecules, highlighting their mechanisms of action, in vitro potency, and the extensive preclinical data available for GLPG1972.

Mechanism of Action: Targeting the Aggrecanase

Osteoarthritis is characterized by the progressive degradation of articular cartilage. A key initiating event in this process is the breakdown of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. The A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) family of enzymes, particularly ADAMTS-5 (aggrecanase-2) and to a lesser extent ADAMTS-4 (aggrecanase-1), are the primary proteinases responsible for aggrecan degradation.

By inhibiting ADAMTS-5, both this compound and GLPG1972 aim to prevent the initial cleavage of aggrecan, thereby preserving the integrity of the cartilage matrix and potentially slowing or halting the progression of OA.

Below is a diagram illustrating the signaling pathway leading to cartilage degradation mediated by ADAMTS-5.

ADAMTS5_Signaling_Pathway ADAMTS-5 Signaling Pathway in Osteoarthritis IL1b IL-1β / TNF-α Chondrocyte Chondrocyte IL1b->Chondrocyte binds to receptor NFkB NF-κB Signaling Chondrocyte->NFkB activates ADAMTS5_Gene ADAMTS-5 Gene Transcription NFkB->ADAMTS5_Gene promotes ADAMTS5_Protein Pro-ADAMTS-5 ADAMTS5_Gene->ADAMTS5_Protein translation Active_ADAMTS5 Active ADAMTS-5 ADAMTS5_Protein->Active_ADAMTS5 cleavage by Furin Furin Aggrecan Aggrecan Active_ADAMTS5->Aggrecan cleaves Aggrecan_Fragments Aggrecan Fragments Aggrecan->Aggrecan_Fragments degrades to Cartilage_Degradation Cartilage Degradation Aggrecan_Fragments->Cartilage_Degradation leads to Inhibitor This compound / GLPG1972 Inhibitor->Active_ADAMTS5 inhibits

Caption: ADAMTS-5 mediated cartilage degradation pathway and point of intervention.

In Vitro Potency: A Quantitative Look

The primary available comparative data point for this compound and GLPG1972 is their in vitro inhibitory potency against ADAMTS-5 and ADAMTS-4.

CompoundTarget(s)IC50 (nM)Selectivity
This compound ADAMTS-58[1]Dual inhibitor
ADAMTS-412[1]
GLPG1972 ADAMTS-519[2]~8-fold selective for ADAMTS-5 over ADAMTS-4
ADAMTS-4156[2]

This compound demonstrates slightly higher potency against ADAMTS-5 and is a potent dual inhibitor of both ADAMTS-5 and ADAMTS-4. GLPG1972 is a selective inhibitor of ADAMTS-5, with approximately 8-fold lower potency against ADAMTS-4. The therapeutic implications of dual versus selective inhibition of these aggrecanases are a subject of ongoing research.

Preclinical Efficacy of GLPG1972 in Osteoarthritis Models

Extensive preclinical studies have been published on the efficacy of GLPG1972 in various animal models of osteoarthritis. These studies have consistently demonstrated its ability to protect cartilage from degradation.

In Vivo Efficacy Data for GLPG1972
ModelSpeciesKey FindingsReference
Destabilization of the Medial Meniscus (DMM)Mouse- Reduced cartilage degradation- Decreased proteoglycan loss- Attenuated subchondral bone sclerosis--INVALID-LINK--
Meniscectomy (MNX)Rat- Significant chondroprotection- Reduced OARSI scores- Protective effect on OA bone remodeling--INVALID-LINK--
Experimental Protocols for GLPG1972 Preclinical Studies

Destabilization of the Medial Meniscus (DMM) Model in Mice:

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure: The medial meniscotibial ligament (MMTL) of the right knee joint is transected to induce joint instability, leading to OA development. The contralateral left knee serves as a control.

  • Treatment: GLPG1972 is administered orally, twice daily, at varying doses, starting the day after surgery and continuing for the duration of the study (typically 8-12 weeks). A vehicle control group is included.

  • Outcome Measures:

    • Histological Analysis: Knee joints are harvested, sectioned, and stained with Safranin O-Fast Green to assess cartilage structure and proteoglycan content. The OARSI scoring system is used to quantify the severity of cartilage degradation.

    • Immunohistochemistry: Staining for cartilage degradation markers (e.g., aggrecan neoepitopes) and ADAMTS-5 expression.

    • Micro-CT Analysis: To evaluate changes in subchondral bone architecture.

Meniscectomy (MNX) Model in Rats:

  • Animal Model: Male Lewis rats.

  • Surgical Procedure: A partial medial meniscectomy is performed on the right knee to induce OA.

  • Treatment: Oral administration of GLPG1972 at different dose levels, typically initiated post-surgery.

  • Outcome Measures: Similar to the DMM model, including histological assessment of cartilage damage (OARSI score), proteoglycan loss, and evaluation of subchondral bone changes.

The following diagram illustrates a general experimental workflow for evaluating the efficacy of an ADAMTS-5 inhibitor in a preclinical osteoarthritis model.

Experimental_Workflow Preclinical Evaluation of ADAMTS-5 Inhibitors in OA Models Animal_Model Animal Model Selection (e.g., DMM in Mice, MNX in Rats) Surgery Surgical Induction of OA Animal_Model->Surgery Randomization Randomization into Treatment Groups Surgery->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Vehicle Vehicle Control Treatment->Vehicle Inhibitor_Group ADAMTS-5 Inhibitor Treatment->Inhibitor_Group Monitoring In-life Monitoring (e.g., Weight, Behavior) Vehicle->Monitoring Inhibitor_Group->Monitoring Termination Study Termination (e.g., 8-12 weeks) Monitoring->Termination Histology Histological Analysis (Safranin O, OARSI Score) Termination->Histology Immunohistochemistry Immunohistochemistry (Neoepitopes, ADAMTS-5) Termination->Immunohistochemistry MicroCT Micro-CT Analysis (Subchondral Bone) Termination->MicroCT Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis Immunohistochemistry->Data_Analysis MicroCT->Data_Analysis

Caption: A generalized workflow for preclinical testing of ADAMTS-5 inhibitors.

Clinical Development of GLPG1972

GLPG1972 progressed to clinical trials in humans. A Phase 2b study (ROCCELLA) was conducted to evaluate its efficacy and safety in patients with knee osteoarthritis. Unfortunately, the trial did not meet its primary endpoint of reducing cartilage loss compared to placebo. Consequently, the development of GLPG1972 for the treatment of osteoarthritis was discontinued.

Conclusion

Both this compound and GLPG1972 target a key pathological driver in osteoarthritis. This compound is a potent dual inhibitor of ADAMTS-4 and ADAMTS-5, with its development seemingly at an earlier, preclinical stage, as evidenced by the lack of published in vivo data. GLPG1972, a selective ADAMTS-5 inhibitor, showed promise in preclinical models but did not translate to clinical efficacy in a large patient population.

The journey of GLPG1972 underscores the challenges in translating preclinical success in osteoarthritis to clinical benefit. For this compound, future publication of in vivo efficacy and safety data will be crucial to determine its potential as a disease-modifying drug for osteoarthritis. A direct comparison of the in vivo efficacy of these two molecules will only be possible when such data for this compound becomes available. Researchers in the field will be keenly watching for further developments with novel ADAMTS-5 inhibitors.

References

Unraveling Cartilage Protection: A Comparative Analysis of ADAMTS Inhibitors in Bovine and Human Cartilage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of various ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) inhibitors tested in bovine and human cartilage explant models. This guide provides a critical overview of the experimental data, detailed methodologies, and visual representations of the underlying biological pathways to accelerate the development of novel therapies for degenerative joint diseases like osteoarthritis.

The degradation of cartilage, a hallmark of osteoarthritis, is significantly driven by the enzymatic activity of the ADAMTS family, particularly ADAMTS-4 and ADAMTS-5, which are responsible for the breakdown of aggrecan, a crucial component of the cartilage extracellular matrix.[1][2] This guide synthesizes findings from multiple studies to present a clear comparison of the efficacy of various inhibitors targeting these enzymes.

Comparative Efficacy of ADAMTS Inhibitors

The following tables summarize the quantitative data from studies evaluating the performance of different ADAMTS inhibitors in reducing cartilage degradation in bovine and human cartilage explant models. The primary endpoints measured are the inhibition of glycosaminoglycan (GAG) release and the generation of specific aggrecan degradation fragments (e.g., ARGS neoepitope).

Table 1: Performance of Synthetic and Biologic ADAMTS Inhibitors in Human Cartilage Explant Models

InhibitorTarget(s)Model SystemKey FindingsReference
M6495 (Nanobody) ADAMTS-5Human Osteoarthritic Cartilage ExplantsDose-dependently decreased ADAMTS-5-driven aggrecan degradation (huARGS) and GAG release. Also reduced MMP-derived type II collagen degradation.[3][4][3][4]
GSK2394002 (Monoclonal Antibody) ADAMTS-5Human Osteoarthritic Cartilage ExplantsDemonstrated a preferential role for ADAMTS-5 inhibition over ADAMTS-4 in suppressing ARGS neoepitope release.[5][5]
GLPG1972 ADAMTS-5Human Osteoarthritic Cartilage ExplantsDose-dependently decreased MMP-derived aggrecan degradation (exAGNxI).[4][4]
siRNA ADAMTS-4, ADAMTS-5Normal and Osteoarthritic Human Cartilage ExplantsSuppression of either ADAMTS-4 or ADAMTS-5, individually or in combination, attenuated aggrecan degradation.[6][6]
BB-16 AggrecanaseOsteoarthritic Human Cartilage ExplantsBlocked aggrecan degradation.[7][7]

Table 2: Performance of Natural Compound-Based ADAMTS Inhibitors

InhibitorTarget(s)Model SystemKey FindingsReference
Oleuropein ADAMTS-5, MMP-1, MMP-13Primary Human Osteoarthritic ChondrocytesInhibited IL-1β-induced activation of NFκB and MAPK pathways, reducing ADAMTS-5 expression and cartilage matrix degradation.[2][2]
Kaempferol ADAMTS-5, MMP-1, -3, -13Rat ChondrocytesSuppressed IL-1β-induced expression of ADAMTS-5 via inhibition of the p38/ERK-MAPK pathway.[8][8]
Catechin Gallate Esters (from Green Tea) ADAMTS-1, -4, -5In vitro enzyme assaysPotently inhibited the aggrecan-degrading activity of these enzymes with submicromolar IC50 values.[9][9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Cartilage Explant Culture and Treatment

Bovine nasal or articular cartilage and human osteoarthritic cartilage are common models.[3][10] Explants are typically cultured in a suitable medium, often Dulbecco's Modified Eagle's Medium (DMEM), supplemented with antibiotics and serum. To induce cartilage degradation, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), or Oncostatin M (OSM) are added to the culture medium.[3][11][12] The ADAMTS inhibitors are then introduced at varying concentrations to assess their protective effects against cytokine-induced degradation. Cultures are maintained for several days to weeks, with conditioned media collected at regular intervals for analysis.[3]

Assessment of Cartilage Degradation

The primary methods for quantifying cartilage degradation include:

  • Glycosaminoglycan (GAG) Release Assay: The amount of GAGs released into the culture medium is a key indicator of aggrecan breakdown.[13][14] The 1,9-dimethylmethylene blue (DMMB) dye-binding assay is a widely used spectrophotometric method for this purpose.[12][15]

  • Aggrecan Fragment Analysis: Western blotting with antibodies specific for neoepitopes generated by the action of aggrecanases (e.g., ARGS) or matrix metalloproteinases (MMPs) (e.g., AGNxI) provides a more specific measure of the enzymatic activity responsible for degradation.[3][6]

Visualizing the Pathways and Processes

To further elucidate the mechanisms of cartilage degradation and the experimental approach, the following diagrams are provided.

Cartilage_Degradation_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Cytokines->Chondrocyte Stimulate NFkB_MAPK NF-κB & MAPK Signaling Pathways Chondrocyte->NFkB_MAPK Activate ADAMTS_MMPs ADAMTS-4, ADAMTS-5 & MMPs (Gene Expression) NFkB_MAPK->ADAMTS_MMPs Upregulate Aggrecan Aggrecan ADAMTS_MMPs->Aggrecan Cleave Degradation Aggrecan Degradation (GAG Release) Aggrecan->Degradation Inhibitors ADAMTS Inhibitors Inhibitors->ADAMTS_MMPs Inhibit

Caption: Signaling pathway of cytokine-induced cartilage degradation and the point of intervention for ADAMTS inhibitors.

Experimental_Workflow Start Cartilage Explant (Bovine or Human) Culture Culture in Medium Start->Culture Stimulation Induce Degradation (e.g., IL-1β, TNF-α) Culture->Stimulation Treatment Add ADAMTS Inhibitor (Various Concentrations) Stimulation->Treatment Incubation Incubate for Defined Period Treatment->Incubation Analysis Analyze Conditioned Medium (GAG Assay, Western Blot) Incubation->Analysis Results Compare Degradation Levels (Inhibited vs. Uninhibited) Analysis->Results

Caption: Experimental workflow for evaluating ADAMTS inhibitors in cartilage explant models.

Logical_Relationship ADAMTS ADAMTS Enzymes (ADAMTS-4, ADAMTS-5) Aggrecan Aggrecan (Substrate) ADAMTS->Aggrecan Cleaves Binding Binding to Active Site ADAMTS->Binding Degradation Aggrecan Degradation ADAMTS->Degradation Aggrecan->Degradation Inhibitor ADAMTS Inhibitor Inhibitor->ADAMTS Targets Inhibitor->Binding NoDegradation Preservation of Cartilage Matrix Binding->NoDegradation Leads to

Caption: Logical relationship between ADAMTS enzymes, their substrate aggrecan, and the action of inhibitors.

This comparative guide underscores the significant potential of ADAMTS inhibitors as disease-modifying drugs for osteoarthritis. The presented data and methodologies offer a valuable resource for the scientific community to build upon in the quest for effective treatments for cartilage-related pathologies.

References

Safety Operating Guide

Personal protective equipment for handling Adamts-5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides immediate safety and logistical information for handling Adamts-5-IN-3, a potent inhibitor of the ADAMTS-5 and ADAMTS-4 enzymes. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of the compound.

Hazard Identification and Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance of unknown toxicity. Standard laboratory safety protocols for handling chemical compounds should be strictly followed.

Cautionary Note: While not the same compound, the related enzyme "ADAMTS-5, recombinant human truncated" is classified with the GHS hazard statement H360D, indicating it may damage the unborn child[1]. Until more specific information is available for this compound, it is prudent to handle it with the appropriate precautions for a substance with potential reproductive toxicity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: While not explicitly stated for this compound, a respirator may be necessary when handling the powder form outside of a fume hood to avoid inhalation.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

ParameterSpecificationSource
Storage Temperature (Solid) 4°C, desiccated and protected from light.[2]
Storage Temperature (In solvent) -80°C for 6 months; -20°C for 1 month.[3]
Appearance Solid[2]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation risk.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible.

Accidental Exposure and First Aid

In the event of accidental exposure, immediate action is crucial.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spill and Disposal Management

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.

  • For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Weigh/Measure Weigh/Measure Retrieve from Storage->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General workflow for safely handling chemical compounds of unknown toxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.